1,5-Dihydroxyxanthone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,5-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-8-4-2-6-10-11(8)12(16)7-3-1-5-9(15)13(7)17-10/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIPFXZYOMIJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=CC=CC(=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420489 | |
| Record name | 1,5-Dihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,5-Dihydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14686-65-8 | |
| Record name | 1,5-Dihydroxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dihydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
286 °C | |
| Record name | 1,5-Dihydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,5-Dihydroxyxanthone: A Comprehensive Technical Guide to its Natural Sources and Isolation for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,5-dihydroxyxanthone, a naturally occurring xanthone with potential therapeutic applications. The document details its primary natural sources, comprehensive isolation and purification protocols, and discusses its potential biological activities and associated signaling pathways.
Natural Sources of this compound
This compound has been identified and isolated from a variety of plant species, primarily within the families of Clusiaceae and Hypericaceae. These plants have a long history of use in traditional medicine, and their rich phytochemical profiles are of significant interest to the pharmaceutical industry. Key natural sources include:
-
Garcinia cowa : The root of this plant is a known source of this compound[1]. The Garcinia genus is rich in xanthones, which are considered chemotaxonomic markers for this group of plants.
-
Garcinia subelliptica : This species has also been reported to contain this compound.
-
Mammea africana : This plant is another documented natural source of the compound.
-
Hypericum japonicum : The aerial parts of this plant have been found to contain this compound-6-O-beta-D-glucoside, a glycosidic form of the target compound[2][3].
-
Cratoxylum pruniflorum : While a rich source of various xanthones, the presence of this compound in this species is also noted in the literature.
The biosynthesis of the xanthone scaffold in plants occurs through the shikimate and acetate pathways, leading to a diverse array of derivatives with varied biological activities[4].
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. While specific yields and purity can vary depending on the plant material and extraction conditions, the following protocol outlines a general and effective methodology based on established procedures for xanthone isolation.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.
Detailed Experimental Protocol
This protocol is a composite of standard methods for xanthone isolation from plant materials.
1. Plant Material Preparation and Extraction:
-
Starting Material: Air-dried and powdered plant material (e.g., roots of Garcinia cowa).
-
Extraction: The powdered material is subjected to exhaustive extraction with a suitable solvent. Methanol or dichloromethane are commonly used. Maceration or Soxhlet extraction can be employed. The process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.
3. Column Chromatography:
-
The dried ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions with similar TLC profiles are combined.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound are further purified by preparative HPLC[5][6][7].
-
A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
5. Structural Elucidation:
-
The purity and identity of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
Quantitative data for the isolation of this compound is not consistently reported across the literature. The yield is highly dependent on the plant source, geographical location, and the specific extraction and purification methods employed. However, for xanthones in general, yields from crude extracts can range from milligrams to grams per kilogram of dried plant material. Purity is typically assessed by HPLC and should be ≥95% for use in biological assays.
Biological Activity and Potential Signaling Pathways
While extensive research exists on the biological activities of various xanthones, specific studies on this compound are less common. However, based on the activities of structurally similar dihydroxyxanthones and other xanthones, several potential therapeutic applications and signaling pathway involvements can be inferred.
Many xanthones exhibit anti-inflammatory, antioxidant, and anticancer properties. These effects are often mediated through the modulation of key signaling pathways. For instance, other xanthone derivatives have been shown to regulate the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer[8][9][10][11]. Furthermore, the antioxidant effects of some xanthones are attributed to their ability to activate the Nrf2 pathway[12][13].
Based on this, a putative signaling pathway for the anti-inflammatory and antioxidant effects of this compound is proposed below. It is important to note that this is a hypothetical model based on the activities of related compounds and requires experimental validation for this compound.
Conclusion
This compound is a promising natural product with potential for development into a therapeutic agent. Its presence in various medicinal plants, coupled with the established methods for its isolation, makes it an accessible target for further research. Future studies should focus on the detailed elucidation of its biological mechanisms and its efficacy in preclinical models of disease. This guide provides a solid foundation for researchers and drug development professionals to initiate or advance their work on this intriguing molecule.
References
- 1. Two new xanthones from the stems of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones from Hypericum japonicum and H. henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aralyse - Preparative HPLC [aralyse.tech]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 9. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Isolating 1,5-Dihydroxyxanthone from Garcinia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 1,5-dihydroxyxanthone, a naturally occurring xanthone found in various species of the Garcinia genus. This document outlines detailed experimental protocols for extraction and purification, presents key quantitative data in a structured format, and illustrates the putative signaling pathways modulated by this class of compounds.
Physicochemical and Spectroscopic Data of this compound
This compound (IUPAC Name: 1,5-dihydroxyxanthen-9-one) is a solid natural product with a molecular formula of C₁₃H₈O₄ and a molecular weight of 228.20 g/mol [1][2]. It has been reported in Garcinia subelliptica and Mammea africana[2]. The compound's key physicochemical and spectroscopic data are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O₄ | [1][2] |
| Molecular Weight | 228.20 g/mol | [1][2] |
| Physical Description | Solid | [2] |
| Melting Point | 286 °C | [2] |
| CAS Number | 14686-65-8 | [2] |
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |
| C-1 | 161.7 | DMSO-d₆ | [3] |
| C-2 | 110.1 | DMSO-d₆ | [3] |
| C-3 | 136.7 | DMSO-d₆ | [3] |
| C-4 | 108.2 | DMSO-d₆ | [3] |
| C-4a | 156.9 | DMSO-d₆ | [3] |
| C-4b | 108.9 | DMSO-d₆ | [3] |
| C-5 | 160.9 | DMSO-d₆ | [3] |
| C-6 | 112.9 | DMSO-d₆ | [3] |
| C-7 | 134.1 | DMSO-d₆ | [3] |
| C-8 | 109.8 | DMSO-d₆ | [3] |
| C-8a | 155.8 | DMSO-d₆ | [3] |
| C-9 | 182.3 | DMSO-d₆ | [3] |
| C-9a | 106.8 | DMSO-d₆ | [3] |
Table 3: 1H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| H-2 | 7.15 | dd | 8.4, 1.0 | DMSO-d₆ | [4] |
| H-3 | 7.65 | t | 8.4 | DMSO-d₆ | [4] |
| H-4 | 6.95 | dd | 8.4, 1.0 | DMSO-d₆ | [4] |
| H-6 | 7.35 | dd | 8.0, 1.5 | DMSO-d₆ | [4] |
| H-7 | 7.80 | t | 8.0 | DMSO-d₆ | [4] |
| H-8 | 7.20 | dd | 8.0, 1.5 | DMSO-d₆ | [4] |
| 1-OH | 12.61 | s | - | DMSO-d₆ | [4] |
| 5-OH | - | - | - | - | - |
Experimental Protocols for Isolation
The following sections detail a generalized yet comprehensive methodology for the isolation of this compound from Garcinia species, synthesized from various established protocols for xanthone extraction.
Plant Material Preparation and Extraction
A generalized procedure for the initial extraction from Garcinia plant material is as follows[5]:
-
Plant Material Preparation: Air-dry the plant material (e.g., stem bark, roots, or pericarp) at room temperature and grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring[5].
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract[5].
Fractionation and Purification
The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and concentrate them to dryness using a rotary evaporator. Xanthones are typically enriched in the ethyl acetate and chloroform fractions[6].
-
Column Packing: Pack a glass column with silica gel (e.g., 60-120 mesh) using a suitable non-polar solvent system like n-hexane[5].
-
Sample Loading: Adsorb the dried ethyl acetate or chloroform fraction onto a small amount of silica gel and carefully load it onto the top of the packed column[5].
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and incrementally increase the proportion of ethyl acetate[5].
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the compound of interest[5].
-
For further purification, subject the combined fractions containing this compound to column chromatography on Sephadex LH-20.
-
Use methanol as the mobile phase to remove smaller molecular weight impurities[5].
For obtaining a high-purity compound, a final polishing step using preparative HPLC is recommended[5]:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water is a common choice. A small percentage of formic acid can be added to improve peak shape[5].
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm)[5].
-
Collection: Collect the peak corresponding to this compound.
The final step to obtain pure crystalline this compound involves recrystallization from a suitable solvent or solvent system.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, created using Graphviz, illustrate the logical flow of the isolation process and a putative signaling pathway modulated by xanthones.
Caption: General workflow for the isolation of this compound.
While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on other xanthones suggest a role in modulating key inflammatory and antioxidant pathways[7][8][9]. The NF-κB and Nrf2 pathways are common targets. The following diagram illustrates a putative mechanism for the anti-inflammatory action of xanthones via inhibition of the NF-κB pathway.
Caption: Putative anti-inflammatory signaling pathway modulated by xanthones.
Conclusion
This guide provides a foundational framework for the isolation and study of this compound from Garcinia species. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 1,5-DIHYDROXYANTHRAQUINONE(117-12-4) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. repository.unsri.ac.id [repository.unsri.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]
The Therapeutic Potential of 1,5-Dihydroxyxanthone Derivatives: An In-depth Analysis of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The xanthone scaffold, a dibenzo-γ-pyrone framework, has long been recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 1,5-dihydroxyxanthone and its related derivatives have garnered significant interest for their potential as anticancer and antioxidant agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Structure-Activity Relationship of Dihydroxyxanthone Derivatives
The biological activity of dihydroxyxanthone derivatives is intricately linked to the number and position of hydroxyl groups on the xanthone core. These substitutions significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of dihydroxyxanthones against various cancer cell lines. The position of the hydroxyl groups plays a crucial role in determining the potency of these compounds.
In general, the presence of a hydroxyl group at the 1-position appears to be favorable for anticancer activity. For instance, a comparison of monohydroxyxanthones reveals that 1-hydroxyxanthone often exhibits greater potency than other positional isomers. When considering dihydroxyxanthones, the pattern of substitution is critical. For example, in some studies, 1,6-dihydroxyxanthone and 1,7-dihydroxyxanthone have shown potent anticancer effects. The addition of further hydroxyl groups to create tri- or tetrahydroxyxanthones can either enhance or diminish activity, suggesting a complex relationship between hydroxylation and cytotoxicity that is also dependent on the specific cancer cell line being tested.
The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Anticancer Activity (IC50 in µM) of Selected Dihydroxy- and Trihydroxyxanthone Derivatives
| Compound | WiDr | MCF-7 | HeLa | HepG2 |
| 1,3-Dihydroxyxanthone | >1000 | - | 86.0 | 71.4 |
| 1,6-Dihydroxyxanthone | 355 | - | >200 | 40.4 |
| 1,7-Dihydroxyxanthone | - | - | - | 13.2 |
| 3,4-Dihydroxyxanthone | >1000 | - | - | - |
| 3,6-Dihydroxyxanthone | 643 | - | - | - |
| 1,3,6-Trihydroxyxanthone | 384 | 121.89 | - | 45.9 |
| 1,3,8-Trihydroxyxanthone | 254 | 184 | 277 | 63.1 |
| 1,5,6-Trihydroxyxanthone | 267 | 569 | 664 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. A hyphen (-) indicates that data was not available.
Antioxidant Activity
The antioxidant properties of this compound and its derivatives are primarily attributed to their ability to scavenge free radicals. The arrangement of hydroxyl groups influences the stability of the resulting phenoxyl radical, a key factor in antioxidant efficacy. Dihydroxyxanthones with ortho or para positioning of hydroxyl groups often exhibit strong radical scavenging activity.
The antioxidant capacity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with the activity often expressed as an IC50 value.
Table 2: Antioxidant Activity (DPPH Scavenging IC50 in µM) of Selected Hydroxyxanthones
| Compound | DPPH IC50 (µM) |
| 1,6-Dihydroxyxanthone | 349 |
| 1,3,8-Trihydroxyxanthone | >500 |
| 1,5,6-Trihydroxyxanthone | >500 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Signaling Pathways
Xanthone derivatives exert their biological effects through the modulation of various cellular signaling pathways. A prominent mechanism underlying their antioxidant and cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Many antioxidant compounds, including potentially this compound derivatives, can interact with Keap1, leading to the release of Nrf2. Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.
A Comprehensive Technical Guide on the Pharmacological Properties of 1,5-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dihydroxyxanthone, a naturally occurring xanthone derivative found in various plant species, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's core pharmacological properties, with a focus on its vasorelaxant, anticancer, antioxidant, and enzyme inhibitory activities. This document summarizes key quantitative data, details experimental protocols for the cited studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Core Pharmacological Properties
This compound exhibits a range of biological effects, with the most extensively studied being its influence on the cardiovascular and oncological systems. Furthermore, its capacity to modulate oxidative stress and inhibit key enzymes highlights its potential as a lead compound for therapeutic development.
Vasorelaxant Activity
This compound has been identified as a potent vasorelaxant agent. Studies on isolated rat coronary artery rings have demonstrated its ability to induce concentration-dependent relaxation. Notably, its mechanism of action is distinct from many other vasodilators as it is endothelium-independent[1]. The vasorelaxant effect is primarily mediated through the opening of voltage-gated potassium channels (Kv) and the partial inhibition of calcium influx through L-type voltage-operated Ca2+ channels[1].
Anticancer and Cytotoxic Activity
The anticancer potential of this compound and structurally related hydroxyxanthones has been evaluated against various cancer cell lines. While some studies suggest that trihydroxyxanthones may exhibit greater anticancer activity than dihydroxyxanthones like this compound, the latter still demonstrates cytotoxic effects. The precise mechanism of its anticancer action is an area of active investigation, with potential involvement of key signaling pathways that regulate cell proliferation and survival.
Antioxidant Activity
Like many phenolic compounds, this compound possesses antioxidant properties. In vitro assays have demonstrated its capacity to scavenge free radicals, although its activity may be comparatively lower than some trihydroxyxanthone counterparts due to differences in hydrogen bonding capabilities.
Enzyme Inhibitory Activity
A significant finding is the potent inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase, with a reported IC50 value in the nanomolar range[2][3]. This suggests a potential therapeutic application in cancers characterized by aberrant EGFR signaling. Additionally, there are indications that it may exhibit anticholinesterase activity[2][3].
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro studies on this compound and its derivatives.
Table 1: Vasorelaxant Activity of 1,5-Dihydroxy-2,3-dimethoxy-xanthone (a related compound)
| Parameter | Value | Experimental System | Pre-contraction Agent | Reference |
| EC50 | 4.40 ± 1.08 µM | Rat coronary artery rings | 1 µM 5-hydroxytryptamine (5-HT) | [1] |
| Inhibition of CaCl2-induced vasoconstriction (endothelium-intact) | 89.9% at 34.7 µM | Rat coronary artery rings primed with 1 µM 5-HT | CaCl2 | [1] |
| Inhibition of CaCl2-induced vasoconstriction (endothelium-denuded) | 83.3% at 34.7 µM | Rat coronary artery rings primed with 1 µM 5-HT | CaCl2 | [1] |
| Inhibition of KCl-induced vasoconstriction (endothelium-denuded) | 34% at 34.7 µM | Rat coronary artery rings primed with 60 mM KCl | CaCl2 | [1] |
Table 2: Enzyme Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Assay Type | Reference |
| EGFR-tyrosine kinase | 90.34 nM | Kinase inhibition assay | [2][3] |
Table 3: Antioxidant and Anticancer Activities of a Dihydroxyxanthone (3b - a related compound)
| Activity | IC50 Value | Cell Line/Assay | Reference |
| Antioxidant (DPPH assay) | 349 ± 68 µM | 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Vasorelaxation Assay in Rat Coronary Artery
Objective: To determine the vasorelaxant effect of this compound and elucidate its mechanism of action.
Materials and Methods:
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the hearts are excised. The coronary arteries are dissected and cut into rings (approximately 2 mm in length). For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a stainless-steel wire.
-
Organ Bath Setup: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Experimental Procedure:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
-
The viability of the rings is assessed by contracting them with 60 mM KCl.
-
The presence or absence of functional endothelium is confirmed by the relaxation response to acetylcholine (1 µM) in rings pre-contracted with 5-hydroxytryptamine (5-HT, 1 µM).
-
After a washout period, a stable contraction is induced with 1 µM 5-HT.
-
Cumulative concentrations of this compound (or its derivatives) are added to the organ bath to obtain a concentration-response curve.
-
-
Mechanism of Action Studies:
-
To investigate the role of the endothelium, experiments are conducted in both endothelium-intact and endothelium-denuded rings.
-
To study the involvement of potassium channels, rings are pre-incubated with various potassium channel blockers (e.g., tetraethylammonium, 4-aminopyridine) before the addition of this compound.
-
To assess the role of calcium channels, experiments are performed in a Ca2+-free buffer. The rings are primed with a contractile agent (e.g., 5-HT or KCl), and then CaCl2 is added to induce contraction in the presence or absence of this compound.
-
In Vitro Anticancer MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials and Methods:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, WiDr for colorectal cancer, HeLa for cervical cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from micromolar to millimolar concentrations). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
DPPH Radical Scavenging Assay
Objective: To assess the antioxidant activity of this compound.
Materials and Methods:
-
Reagent Preparation: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol.
-
Assay Procedure:
-
In a 96-well plate, 100 µL of various concentrations of this compound (dissolved in methanol) are mixed with 100 µL of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
A control containing methanol and the DPPH solution is also measured. Ascorbic acid or another known antioxidant is used as a positive control.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.
EGFR-Tyrosine Kinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on EGFR-tyrosine kinase activity.
Materials and Methods:
-
Assay Principle: A common method is an ELISA-based assay that measures the phosphorylation of a substrate by the EGFR kinase.
-
Procedure:
-
A microplate is coated with a substrate for the EGFR kinase (e.g., a synthetic peptide).
-
Recombinant human EGFR is added to the wells along with ATP and various concentrations of this compound.
-
The plate is incubated to allow the kinase reaction to proceed.
-
After incubation, the wells are washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader.
-
-
Data Analysis: The inhibitory activity is calculated as the percentage reduction in the signal compared to the control (no inhibitor). The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its pharmacological effects.
Caption: Proposed mechanism of vasorelaxation by this compound.
Caption: Potential anticancer signaling pathways modulated by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound is a promising natural product with a multifaceted pharmacological profile. Its potent vasorelaxant and EGFR-tyrosine kinase inhibitory activities, coupled with its anticancer and antioxidant properties, make it a compelling candidate for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying its anticancer effects, including the identification of its direct cellular targets and its impact on various signaling pathways. In vivo studies are warranted to evaluate its efficacy and safety in animal models of cardiovascular diseases and cancer. Furthermore, structure-activity relationship studies could lead to the design and synthesis of novel analogs with enhanced potency and selectivity, paving the way for the development of new therapeutic agents based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. zen-bio.com [zen-bio.com]
- 3. Mechanisms of the vasorelaxant effect of 1, 5-dihydroxy-2, 3-dimethoxy-xanthone, an active metabolite of 1-hydroxy-2, 3, 5-trimethoxy-xanthone isolated from a Tibetan herb, Halenia elliptica, on rat coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies of 1,5-Dihydroxyxanthone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dihydroxyxanthone, a naturally occurring xanthone derivative found in plants such as Garcinia succifolia and Garcinia cowa, has emerged as a compound of significant interest in the field of drug discovery.[1] This technical guide provides an in-depth exploration of the current understanding of its mechanism of action, with a focus on its molecular targets and downstream cellular effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics.
Core Mechanism: Inhibition of EGFR-Tyrosine Kinase
The primary mechanism of action identified for this compound is the potent and specific inhibition of the epidermal growth factor receptor (EGFR)-tyrosine kinase. In vitro studies have demonstrated that this compound inhibits EGFR-tyrosine kinase with an IC50 value of 90.34 nM .[1] This inhibitory activity is comparable to that of known EGFR inhibitors, positioning this compound as a promising candidate for the development of anti-cancer therapies targeting EGFR-driven malignancies.
Downstream Signaling and Cellular Consequences
Inhibition of EGFR by this compound is anticipated to disrupt key downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While direct studies on the downstream effects of this compound are still emerging, research on structurally related xanthones that also target EGFR provides a strong predictive framework for its cellular impact.
The EGFR Signaling Cascade
The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that plays a central role in cell growth and division. This pathway involves the activation of downstream molecules such as Extracellular signal-regulated kinases (ERK) and Akt.
Figure 1: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
Studies on analogous xanthones suggest that inhibition of EGFR phosphorylation by these compounds leads to the suppression of ERK phosphorylation.[2] This disruption of the MAPK/ERK pathway is a critical event that contributes to the anti-proliferative effects of these molecules. Similarly, the PI3K/Akt pathway, another key downstream effector of EGFR, is also a likely target for disruption by this compound.
Induction of Apoptosis and Cell Cycle Arrest
The inhibition of pro-survival signaling pathways by this compound is expected to culminate in the induction of apoptosis (programmed cell death) and arrest of the cell cycle in cancer cells. Research on a related tetrahydroxy-diprenylxanthone has shown that its anti-tumor activity is associated with the promotion of apoptosis and alterations in cell cycle distribution.[2] It is highly probable that this compound exerts similar effects, making the investigation of its impact on apoptosis and the cell cycle a key area of future research.
Quantitative Data Summary
The following table summarizes the key quantitative data available for the activity of this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | EGFR-Tyrosine Kinase | Kinase Activity Assay | 90.34 nM | [1] |
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.
EGFR-Tyrosine Kinase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on EGFR-tyrosine kinase activity.
Materials:
-
Recombinant human EGFR-tyrosine kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the EGFR-tyrosine kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
Figure 2: Workflow for the EGFR-Tyrosine Kinase Inhibition Assay.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound.
Materials:
-
Cancer cell line expressing EGFR (e.g., A549, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using ECL substrate and a chemiluminescence imager.
-
Analyze the band intensities to determine the relative phosphorylation levels.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Figure 3: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis using Propidium Iodide
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent through its potent inhibition of EGFR-tyrosine kinase. The anticipated downstream effects on critical signaling pathways, leading to apoptosis and cell cycle arrest, underscore its promise in cancer therapy. The experimental protocols provided in this guide offer a framework for further elucidation of its precise molecular mechanisms. Future research should focus on confirming the downstream effects of this compound on the MAPK/ERK and PI3K/Akt pathways in various cancer cell lines, and in vivo studies are warranted to evaluate its therapeutic efficacy and safety profile.
References
Methodological & Application
Application Notes & Protocols: Cell-Based Assays Using 1,5-Dihydroxyxanthone
Introduction
1,5-Dihydroxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds found in various plant species, such as Garcinia cowa and Mammea africana.[1][2] The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets, conferring a wide range of pharmacological activities.[3] Xanthone derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antioxidant, and neuroprotective agents.[3][4][5] These activities are often linked to the modulation of key cellular signaling pathways, including NF-κB, Nrf2, and various protein kinases.[3][6] This document provides detailed protocols and application notes for utilizing this compound in various cell-based assays to explore its therapeutic potential.
Section 1: Anticancer and Cytotoxicity Screening
Xanthones are widely investigated for their anticancer properties, which are often mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of key enzymes like topoisomerases.[3][7] The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines.
Data Presentation: Comparative Anticancer Activity
While specific IC50 values for this compound are not extensively published, the following table summarizes the reported activities of structurally related hydroxyxanthones against various cancer cell lines to provide a contextual framework for expected potency.[8][9]
| Compound | Cell Line | IC50 (µM) |
| 1,3-Dihydroxyxanthone | HeLa | 86.0 |
| 1,3-Dihydroxyxanthone | HepG2 | 71.4 |
| 1,6-Dihydroxyxanthone | HepG2 | 40.4 |
| 1,7-Dihydroxyxanthone | HepG2 | 13.2 |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 |
| Doxorubicin (Control) | HepG2 | ~1-5 (Varies) |
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.[10][11]
Materials:
-
This compound
-
Human cancer cell line (e.g., HepG2, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1 to 200 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Section 2: Anti-Inflammatory Activity
Xanthones can exert anti-inflammatory effects by inhibiting key signaling pathways, such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways, thereby reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4][12]
Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Protocol: LPS-Induced Cytokine Production in Macrophages
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete culture medium
-
ELISA kit for a pro-inflammatory cytokine (e.g., Mouse IL-6 or TNF-α)
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only treated wells to determine the percentage of inhibition.
Section 3: Neuroprotective and Antioxidant Activity
The neuroprotective effects of xanthones are often attributed to their antioxidant properties and their ability to combat oxidative stress, a key factor in neurodegenerative diseases.[13][14] The Nrf2 pathway is a critical regulator of the cellular antioxidant response.
Signaling Pathway: Nrf2 Antioxidant Response
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Protocol: Neuroprotection Against Oxidative Stress
This assay assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from damage induced by an oxidative stressor like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[15]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
Neurotoxin (e.g., 6-OHDA or H₂O₂)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours. Include vehicle control wells.
-
Induce Damage: Add the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Assess Viability: Measure cell viability using a standard method such as the MTT assay (described in Section 1) or a luminescence-based ATP assay.
-
Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Hypothetical Data: Neuroprotective Effect
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Untreated Control | - | 100% |
| Neurotoxin (6-OHDA) | 100 | 45% |
| 6-OHDA + 1,5-DHX | 1 | 52% |
| 6-OHDA + 1,5-DHX | 10 | 68% |
| 6-OHDA + 1,5-DHX | 50 | 85% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Neuroprotective Effect of Xanthone and 6-Hydroxyflavone in the Model of Parkinson's Disease Induced by 6-Hydroxydopamine in Laboratory Mice: Behavioral Evaluations [sid.ir]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Anticholinesterase Activity Assay of 1,5-Dihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds that have garnered significant interest in drug discovery due to their wide range of pharmacological activities. Among these, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is prevented, leading to an increase in its concentration in the synaptic cleft and an enhancement of cholinergic neurotransmission.
1,5-Dihydroxyxanthone is a xanthone derivative that has been suggested to possess anticholinesterase activity. These application notes provide a comprehensive protocol for determining the in vitro anticholinesterase activity of this compound using the well-established Ellman's method. The protocol is designed to be a practical guide for researchers in academic and industrial settings.
Principle of the Assay
The anticholinesterase activity is determined using a spectrophotometric method developed by Ellman et al. This assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by AChE or BChE, respectively. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to the cholinesterase activity. The presence of an inhibitor, such as this compound, will reduce the rate of the reaction.
Data Presentation
Table 1: Anticholinesterase Activity of Selected Dihydroxyxanthone Derivatives
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 1,3-Dihydroxyxanthone Derivative 1 | 2.61 ± 0.13[1] | 0.51 ± 0.01[1] |
| 1,3-Dihydroxyxanthone Derivative 2 | 0.46[2] | Not Reported |
| 1,3-Dihydroxyxanthone Derivative 3 | 12.09[2] | Not Reported |
| This compound | Data not available | Data not available |
Note: The presented IC₅₀ values for 1,3-dihydroxyxanthone derivatives are for specific synthetic modifications of the parent molecule and are provided for illustrative purposes. The actual activity of this compound may vary.
Experimental Protocols
This section provides a detailed protocol for the in vitro determination of the anticholinesterase activity of this compound using Ellman's method.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve the appropriate amount of Tris-HCl in distilled water, adjust the pH to 8.0 with HCl, and make up to the final volume.
-
DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.
-
ATCI and BTCI Solutions (10 mM): Dissolve ATCI and BTCI separately in distilled water. Prepare fresh daily.
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE (e.g., 1 U/mL) and BChE (e.g., 1 U/mL) in Tris-HCl buffer containing 0.1% BSA. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Dissolve Donepezil or Galantamine in DMSO.
Assay Procedure
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control in Tris-HCl buffer. The final concentration of DMSO in the well should not exceed 1%.
-
Assay Plate Setup: In a 96-well microplate, add the following reagents in the specified order:
-
Blank: 180 µL Tris-HCl buffer + 10 µL ATCI/BTCI solution + 10 µL DTNB solution.
-
Control (Enzyme Activity without Inhibitor): 160 µL Tris-HCl buffer + 10 µL enzyme solution + 10 µL DMSO + 10 µL DTNB solution.
-
Test Sample: 150 µL Tris-HCl buffer + 10 µL enzyme solution + 10 µL of each dilution of this compound + 10 µL DTNB solution.
-
Positive Control: 150 µL Tris-HCl buffer + 10 µL enzyme solution + 10 µL of each dilution of the positive control + 10 µL DTNB solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells except the blank.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader at 37°C.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction of the control (enzyme without inhibitor).
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC₅₀ Value: The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
Experimental Workflow for Anticholinesterase Activity Assay
References
- 1. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of 1,5-Dihydroxyxanthone against Cladosporium cucumerinum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladosporium cucumerinum is a phytopathogenic fungus responsible for causing scab disease in cucurbitaceous crops, leading to significant economic losses in agriculture. The development of effective and environmentally benign antifungal agents is crucial for managing this plant pathogen. Xanthones, a class of naturally occurring polyphenolic compounds, have garnered considerable interest due to their diverse biological activities, including antifungal properties. Among them, 1,5-Dihydroxyxanthone is a xanthone derivative that has been investigated for its fungistatic capabilities. This document provides a summary of the available data on the antifungal activity of this compound against C. cucumerinum, detailed experimental protocols for in vitro antifungal susceptibility testing, and a proposed mechanism of action.
Data Presentation
Currently, specific data on the antifungal activity of this compound against Cladosporium cucumerinum is limited. The primary available quantitative data comes from a thin-layer chromatography (TLC)–bioautographic assay, which determines the minimum amount of a compound required to inhibit fungal growth on a TLC plate.
| Compound | Fungal Strain | Assay Type | Minimum Inhibitory Amount (µg) | Reference |
| This compound | Cladosporium cucumerinum | TLC-Bioautography | 0.5 | [1] |
Note: Further studies employing methods such as broth microdilution or agar dilution are required to determine more comprehensive metrics like Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.
Experimental Protocols
The following are detailed protocols for determining the antifungal activity of this compound against Cladosporium cucumerinum. These are standardized methods adaptable for testing novel antifungal compounds.
Fungal Strain and Culture Maintenance
-
Fungal Strain: Cladosporium cucumerinum (e.g., ATCC 11279 or a wild-type isolate).
-
Culture Medium: Potato Dextrose Agar (PDA) is a commonly used medium for the cultivation of C. cucumerinum.
-
Incubation Conditions: Cultures should be maintained at 25-28°C in the dark or under ambient light.
-
Subculturing: The fungus should be subcultured every 1-2 weeks to maintain viability.
Inoculum Preparation
A standardized inoculum is critical for reproducible susceptibility testing results.
-
Grow C. cucumerinum on a PDA plate for 7-10 days at 25-28°C to allow for sufficient sporulation.
-
Flood the surface of the agar plate with sterile 0.85% saline solution containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.
-
Transfer the resulting suspension to a sterile tube.
-
Allow the heavy particles to settle for 3-5 minutes.
-
Transfer the upper suspension of conidia to a new sterile tube.
-
Adjust the conidial suspension to a concentration of 1 x 10^6 to 5 x 10^6 conidia/mL using a hemocytometer or by spectrophotometric correlation.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the fungus.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The concentration range should be sufficient to determine the MIC (e.g., 0.125 to 128 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of 0.5 x 10^4 to 5 x 10^4 conidia/mL.
-
Controls:
-
Positive Control: Fungal inoculum in the medium without the antifungal agent.
-
Negative Control: Medium only (no inoculum or antifungal agent).
-
Solvent Control: Fungal inoculum in the medium with the highest concentration of the solvent used.
-
-
Incubation: Incubate the microtiter plates at 25-28°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible fungal growth as observed by the naked eye.
Agar Dilution Method for MIC Determination
This method involves incorporating the antifungal agent directly into the agar medium.
-
Preparation of Antifungal Plates: Prepare a series of PDA plates containing two-fold serial dilutions of this compound. A stock solution of the compound is added to the molten agar (cooled to 45-50°C) before pouring the plates.
-
Inoculation: Spot-inoculate a small volume (e.g., 1-5 µL) of the standardized fungal inoculum onto the surface of the agar plates.
-
Controls: Include a control plate with no antifungal agent and a solvent control plate.
-
Incubation: Incubate the plates at 25-28°C for 3-5 days.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the fungus at the inoculation spots.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against Cladosporium cucumerinum using the broth microdilution method.
Proposed Signaling Pathway for Antifungal Action
While the precise mechanism of action for this compound against C. cucumerinum has not been elucidated, a plausible hypothesis based on the known antifungal activity of other xanthones involves the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and eventual cell death.
Caption: A proposed mechanism of action for the antifungal activity of this compound, highlighting the potential inhibition of the ergosterol biosynthesis pathway.
References
Application Notes: Antibacterial Activity of 1,5-Dihydroxyxanthone Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dihydroxyxanthone is a naturally occurring xanthone derivative found in some plant species. Xanthones, as a class of polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities, including antimicrobial properties. This document provides a summary of the available data and experimental protocols to evaluate the antibacterial activity of this compound against Gram-positive bacteria.
Note on Reported Activity: Current scientific literature indicates that this compound itself has not demonstrated significant direct antibacterial activity against common Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis in standard assays.[1] One study reported only "modest activity" against a range of bacteria and yeasts. However, other closely related hydroxylated xanthones have shown notable antibacterial effects, suggesting that the specific hydroxylation pattern on the xanthone scaffold is crucial for its antimicrobial action.[1][2] These related compounds provide valuable context for structure-activity relationship (SAR) studies in the development of new antibacterial agents.
Data Presentation: Antibacterial Activity of Related Hydroxylated Xanthones
While direct quantitative data for this compound is limited due to its reported lack of significant activity, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of structurally similar xanthones against representative Gram-positive bacteria to inform SAR studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus ATCC 25923 | >256 | [1] |
| Bacillus subtilis ATCC 6633 | >256 | [1] | |
| 1,5,6-Trihydroxyxanthone | Staphylococcus aureus ATCC 25923 | 64 | [1] |
| Bacillus subtilis ATCC 6633 | 64 | [1] | |
| Methicillin-Resistant S. aureus (MRSA) | 64 | [1] | |
| 1,6,7-Trihydroxyxanthone | Staphylococcus aureus ATCC 25923 | 64 | [1] |
| Bacillus subtilis ATCC 6633 | 128 | [1] | |
| Methicillin-Resistant S. aureus (MRSA) | 64 | [1] | |
| 1,3,6,7-Tetrahydroxyxanthone | Staphylococcus aureus ATCC 25923 | 256 | [1] |
| Bacillus subtilis ATCC 6633 | 256 | [1] |
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of xanthone compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
This compound (or other test compounds)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile saline solution (0.85% NaCl)
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in MHB to achieve the desired starting concentration for the assay.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup in 96-Well Plate:
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
This will result in wells with decreasing concentrations of the test compound.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A row with a standard antibiotic (e.g., Vancomycin) undergoing serial dilution.
-
Negative Control (Sterility Control): A well with MHB only (no bacteria or compound).
-
Growth Control: A well with MHB and bacteria but no test compound.
-
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC plate.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate (or a ≥99.9% reduction in the initial inoculum).
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining MIC and MBC.
Potential Antibacterial Mechanisms of Xanthones
Since the specific signaling pathways affected by this compound in Gram-positive bacteria have not been elucidated, the following diagram illustrates general potential mechanisms of action for phenolic compounds like xanthones.
References
Application Notes and Protocols: Anticancer Activity of 1,5-Dihydroxyxanthone in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant attention for their diverse pharmacological properties, including potent anticancer activities. Among these, hydroxylated xanthones have demonstrated notable efficacy against various cancer cell lines. This document provides detailed application notes and protocols for investigating the anticancer activity of 1,5-dihydroxyxanthone in HeLa (human cervical cancer) cells. While direct and extensive research on this compound in HeLa cells is limited, this guide synthesizes available information on related hydroxyxanthones and provides standardized protocols to facilitate further investigation into its therapeutic potential.
Data Presentation
Due to the limited specific data for this compound in HeLa cells, the following table includes IC50 values for other dihydroxyxanthone derivatives to provide a comparative context for researchers. It is hypothesized that the IC50 value for this compound would be within a similar micromolar range.
Table 1: Cytotoxicity of Hydroxyxanthones in HeLa Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,3-Dihydroxyxanthone | HeLa | >200 | |
| 1,6-Dihydroxyxanthone | HeLa | 86.0 - >200 | |
| 3,6-Dihydroxyxanthone | HeLa | 86.0 - >200 | |
| Trihydroxyxanthone 3a | HeLa | 277 ± 9 | [1] |
| 1-Hydroxyxanthone | HeLa | >200 |
Experimental Protocols
Cell Culture and Maintenance
HeLa cells, a human cervical cancer cell line, are instrumental in cancer research.[2] They are known for their resilience and rapid growth, making them a suitable model for studying the effects of potential anticancer compounds.[3]
-
Cell Line: HeLa (Human Cervical Adenocarcinoma)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged using trypsin-EDTA.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5][6]
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5][7]
-
Remove the medium and add 150-200 µL of DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[8]
-
Treat the cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.[6]
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Anticancer compounds can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.
-
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.[6]
-
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular pathways affected by this compound. Key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, PARP) and cell cycle regulation (e.g., cyclins, CDKs) can be investigated.
-
Procedure:
-
Treat HeLa cells with this compound as described for the other assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing a Cell Viability Assay with 1,5-Dihydroxyxanthone
Introduction
1,5-Dihydroxyxanthone is a member of the xanthone family of organic compounds, which are found in a variety of plant species and have garnered significant interest for their potential therapeutic properties.[1][2] Xanthones, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The anticancer potential of xanthone derivatives is often attributed to their ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell viability assay for this compound to evaluate its cytotoxic and potential therapeutic effects.
Principle of Cell Viability Assays
Cell viability assays are essential tools in drug discovery and toxicology to assess the effects of chemical compounds on cell health. The protocols outlined below describe two common and reliable methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Increased LDH activity in the supernatant is indicative of cell death.
Data Presentation
The cytotoxic effects of dihydroxyxanthone derivatives are cell-line dependent. The following table summarizes representative IC50 values for various dihydroxyxanthones against common cancer cell lines. It is crucial to experimentally determine the specific IC50 value for this compound for the cell line of interest.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,3-Dihydroxyxanthone | WiDr | 114 | [4] |
| 1,6-Dihydroxyxanthone | WiDr | >50 | [4] |
| 1,7-Dihydroxyxanthone | WiDr | >50 | [4] |
| Representative Dihydroxyxanthone | HeLa | 86.0 - >200 | [4] |
| Representative Dihydroxyxanthone | HepG2 | 40.4 - 71.4 | [7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
LDH Cytotoxicity Assay
This protocol is for a 96-well plate format.
Materials and Reagents:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)
-
LDH Assay Kit (containing LDH reaction solution and stop solution)
-
Lysis solution (e.g., 1% Triton X-100 in PBS) for maximum LDH release control
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Use a low serum medium for this assay.
-
-
Assay Controls:
-
Spontaneous LDH Release (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum LDH Release (Positive Control): Cells treated with lysis solution 45 minutes before the end of the incubation period.
-
Background Control: Medium only.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Reaction Termination and Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Mandatory Visualization
Caption: Workflow for MTT and LDH cell viability assays.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
Application Notes and Protocols for Testing 1,5-Dihydroxyxanthone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dihydroxyxanthone is a naturally occurring xanthone derivative found in some plant species. Xanthones as a class have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These biological effects are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed protocols and application notes for the preclinical evaluation of this compound in common animal models of cancer, inflammation, and diabetes. The provided methodologies are based on established practices for testing xanthone derivatives and can be adapted for the specific research questions related to this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₄ | N/A |
| Molecular Weight | 228.2 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Pharmacokinetics and Toxicology
Due to the limited availability of specific pharmacokinetic and toxicology data for this compound, the following tables present representative data for other xanthone derivatives to provide an indication of their general in vivo behavior. Researchers should conduct specific studies for this compound to determine its precise parameters.
Representative Pharmacokinetic Parameters of a Xanthone Derivative (Rubraxanthone) in Mice
| Parameter | Value |
| Dose | 700 mg/kg (oral) |
| Vehicle | Virgin Coconut Oil |
| Cmax | 4.267 µg/mL |
| Tmax | 1.5 h |
| T½ (half-life) | 6.72 h |
| AUC₀-∞ | 560.99 µg·h/L |
| Vd/F | 1200.19 mL/kg |
| Cl/F | 1123.88 mL/h/kg |
Data from a study on rubraxanthone in mice.[2]
Representative Toxicology Data for Xanthone Derivatives
| Study Type | Animal Model | Dose | Observation |
| Acute Oral Toxicity | Mice | Up to 1000 mg/kg | No toxic effects observed for two synthetic xanthone derivatives.[3] |
| Subchronic Oral Toxicity | Rats | Not Available | Data not available for dihydroxyxanthones. A study on an herbal formula containing other compounds showed a NOAEL of >96 mg/kg.[4] |
Note: The lack of specific LD50 and NOAEL data for this compound necessitates preliminary dose-ranging studies to establish a safe and effective dose for efficacy studies.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Due to the hydrophobic nature of many xanthones, appropriate formulation is critical for achieving adequate bioavailability in animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil, olive oil, or virgin coconut oil[2]
-
0.5% or 2% Methylcellulose (MC) solution in sterile water[5][6]
-
Tween 80 (optional)
Protocol for Oral Gavage Solution/Suspension:
-
For a solution, dissolve this compound in a minimal amount of DMSO.
-
Further dilute the DMSO concentrate with a suitable vehicle such as corn oil or sterile water to the final desired concentration. For aqueous solutions, the final DMSO concentration should ideally be below 10% to minimize toxicity.[6][7]
-
For a suspension, triturate the this compound powder with a small amount of the 0.5% or 2% methylcellulose solution to form a paste.
-
Gradually add the remaining methylcellulose solution to the paste with continuous mixing to achieve a homogenous suspension at the desired concentration. The addition of a small percentage of Tween 80 can aid in suspension stability.
-
Vortex the solution/suspension thoroughly before each administration to ensure a uniform dose.
Anti-Cancer Activity in a Xenograft Mouse Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., colon, breast, or liver cancer cell lines with known sensitivity to xanthones)[8][9]
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Matrigel (optional)
-
This compound formulation
-
Calipers
Experimental Workflow:
Caption: Workflow for assessing the anti-cancer efficacy of this compound in a mouse xenograft model.
Detailed Protocol:
-
Cell Culture and Implantation: Culture the chosen human cancer cell line under standard conditions. Harvest the cells and resuspend them in a sterile medium, optionally mixed with Matrigel, at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL.
-
Tumor Induction: Subcutaneously inject the cell suspension into the flank of each immunocompromised mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound via oral gavage daily at predetermined doses. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors. Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histopathology, Western blot for signaling pathway proteins).
Representative In Vivo Anti-Cancer Efficacy of Dihydroxyxanthone Derivatives
| Compound | Cancer Model | Animal | Dose and Route | % Tumor Growth Inhibition |
| Garcinia mangostana Xanthones | Human Colon Adenocarcinoma (COLO 205) Xenograft | Mice | 0.024, 0.12, 0.6 mg/tumor (intratumoral) | Growth delayed |
| 7-Bromo-1,3-dihydroxyxanthone | Breast Cancer (MDA-MB-231) Xenograft | N/A | Not specified in abstract | IC₅₀ of 0.46 µM in vitro, synergistic with DMXAA |
Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating the acute anti-inflammatory effects of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g)
-
1% Carrageenan solution in sterile saline
-
This compound formulation
-
Plethysmometer or calipers
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory activity of this compound in the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animal Grouping and Baseline Measurement: Randomize animals into different groups (control, positive control e.g., indomethacin, and this compound treatment groups). Measure the initial volume or thickness of the right hind paw.
-
Drug Administration: Administer the this compound formulation or vehicle to the respective groups via oral gavage, typically 30-60 minutes before carrageenan injection.[11][12]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[11]
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Biomarker Analysis (Optional): At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as TNF-α, IL-6, and the expression of enzymes like COX-2.[13]
Representative In Vivo Anti-Inflammatory Efficacy of Dihydroxyxanthone Derivatives
| Compound | Animal Model | Dose and Route | % Inhibition of Paw Edema |
| 2,8-dihydroxy-1,6-dimethoxyxanthone | Mice | 10 mg/kg (p.o.) | Significant reduction at 3h |
| 2,8-dihydroxy-1,6-dimethoxyxanthone | Mice | 20 mg/kg (p.o.) | Significant reduction at 3h |
| 1,6-Dihydroxyxanthone | Mice | Not specified | Remarkable inhibitory effect |
| 3,5-Dihydroxyxanthone | Mice | Not specified | Remarkable inhibitory effect |
Data from studies on other dihydroxyxanthone derivatives.[14][15]
Anti-Diabetic Activity in a Streptozotocin (STZ)-Induced Diabetes Model
This model is used to assess the potential of compounds to lower blood glucose levels and mitigate diabetic complications.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g) or mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
This compound formulation
Experimental Workflow:
Caption: Workflow for evaluating the anti-diabetic effects of this compound in an STZ-induced diabetic model.
Detailed Protocol:
-
Induction of Diabetes: After an overnight fast, inject a single intraperitoneal dose of STZ (dissolved in cold citrate buffer, pH 4.5) to induce diabetes. Doses typically range from 40-65 mg/kg for rats.[16] A high-fat diet prior to a lower dose of STZ can be used to model type 2 diabetes.[17]
-
Confirmation of Diabetes: After 48-72 hours, measure fasting blood glucose levels. Animals with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Treatment: Group the diabetic animals and begin daily oral administration of the this compound formulation or vehicle. A normal control group (non-diabetic, vehicle-treated) should also be included.
-
Monitoring: Monitor fasting blood glucose levels and body weight weekly throughout the study (e.g., 4-8 weeks).
-
Endpoint Analysis: At the end of the treatment period, an oral glucose tolerance test (OGTT) can be performed. Following this, animals are euthanized, and blood is collected for measuring insulin, lipid profile, and other biochemical markers. Organs such as the pancreas, liver, and kidneys can be collected for histopathological examination.
Representative In Vivo Anti-Diabetic Efficacy of Xanthone Derivatives
| Compound/Extract | Animal Model | Dose and Route | Key Findings |
| Agrimony, Alfalfa, Coriander, Eucalyptus, Juniper | STZ-induced diabetic mice | 6.25% in diet | Reduced hyperglycemia |
| Garlic, Liquorice | STZ-induced diabetic mice | 6.25% in diet | Reduced hyperphagia and polydipsia |
Note: Data from studies on plant extracts containing various compounds, not specifically dihydroxyxanthones.[18]
Signaling Pathway Analysis
This compound and related xanthones are known to exert their biological effects by modulating key inflammatory and cell survival signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many xanthone derivatives have been shown to inhibit its activation.
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade, leading to reduced inflammation.
Conclusion
This compound represents a promising natural product for further investigation as a therapeutic agent. The protocols outlined in this document provide a framework for the systematic in vivo evaluation of its anti-cancer, anti-inflammatory, and anti-diabetic potential. Due to the current lack of specific data for this compound, it is imperative that researchers conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range before embarking on large-scale efficacy trials. The modulation of NF-κB and MAPK signaling pathways appears to be a key mechanism of action for many xanthones, and these should be primary targets for mechanistic studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Single dose oral pharmacokinetic profile rubraxanthone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 10. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,5-Dihydroxyxanthone Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,5-dihydroxyxanthone. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and data on potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important? A1: this compound is a type of xanthone, a class of organic compounds naturally found in some plants.[1][2] Its stability is crucial because degradation can lead to a loss of biological activity and the formation of potentially harmful impurities, impacting its efficacy and safety in pharmaceutical applications.[3]
Q2: What are the typical conditions that can cause this compound to degrade? A2: Like many phenolic compounds, this compound is susceptible to degradation under various stress conditions.[4] These include exposure to harsh acidic or basic pH, oxidizing agents, high temperatures, and UV or fluorescent light.[5][6]
Q3: What are the likely degradation pathways for this compound? A3: Based on its xanthone structure containing hydroxyl groups, likely degradation pathways include oxidation of the phenolic rings, leading to quinone-type structures, and potential cleavage of the central pyran ring under harsh hydrolytic (acidic or basic) conditions.
Q4: How can I monitor the degradation of this compound? A4: The most common and effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[7][8] This method should be able to separate the intact this compound from all its degradation products.[7]
Q5: What is a "forced degradation" study? A5: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[7][5][6] This helps to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[7][3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes hypothetical results from forced degradation studies on this compound in a solution of 50:50 acetonitrile:water at 1 mg/mL.
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) | Appearance of Solution |
| 0.1 M HCl | 24 hours | ~ 5.8% | DP-H1 (Hydrolytic Product 1) | No change |
| 0.1 M NaOH | 4 hours | ~ 15.2% | DP-B1 (Basic Hydrolysis Product), DP-B2 | Yellow to light brown |
| 3% H₂O₂ | 8 hours | ~ 18.5% | DP-O1 (Oxidative Product 1), DP-O2 | Dark brown |
| 60°C Heat | 48 hours | ~ 8.1% | DP-T1 (Thermal Product 1) | Slight yellowing |
| Photolytic (ICH Option 1) | 1.2 million lux hours | ~ 12.6% | DP-P1 (Photolytic Product 1) | Yellow |
| Control (Room Temp, Dark) | 48 hours | < 0.5% | None detected | No change |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are provided below. These protocols are essential for developing a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent blend, such as 50:50 (v/v) acetonitrile and water.
2. Acidic Degradation (Hydrolysis):
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Degradation (Hydrolysis):
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the solution at room temperature and monitor the reaction closely.
-
Withdraw aliquots at short intervals (e.g., 1, 2, 4 hours). Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubate the solution at room temperature for 8 hours in the dark to prevent photolytic effects.
-
Withdraw aliquots, dilute with the mobile phase, and analyze immediately.
5. Thermal Degradation:
-
Transfer the stock solution into a sealed vial and place it in a temperature-controlled oven at 60°C for 48 hours.
-
A parallel sample should be stored in a refrigerator (e.g., 4°C) as a control.
-
Withdraw aliquots at specified times, dilute with the mobile phase, and analyze.
6. Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After exposure, dilute the samples appropriately and analyze by HPLC.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
Troubleshooting Guide
Q: My chromatogram shows a drifting baseline. What could be the cause? A: Baseline drift is a common issue in HPLC analysis.[9]
-
Possible Causes:
-
Column Temperature Fluctuation: The column is not properly thermostatted. Ensure your column oven is on and set to a stable temperature.[9]
-
Mobile Phase Issues: The mobile phase may be improperly mixed, or one of the components is evaporating faster than the others. Try preparing a fresh mobile phase and ensure it is thoroughly degassed.[9]
-
Column Contamination: The column may have accumulated non-eluting compounds. Try flushing the column with a strong solvent.
-
Detector Lamp Failing: The detector lamp may be nearing the end of its life. Check the lamp energy or hours of use.
-
Q: I am seeing new, unexpected peaks in my control sample. Why? A: Unexpected peaks in a control sample suggest contamination or unintended degradation.
-
Possible Causes:
-
Solvent/Reagent Contamination: Your solvent (e.g., acetonitrile, water) or diluent may be contaminated. Run a blank injection of just your diluent to check.
-
Autosampler Contamination: The autosampler needle or injection port may have carryover from a previous injection. Run a wash cycle or inject a blank after a high-concentration sample.
-
Unstable Sample Diluent: this compound might be unstable in the chosen diluent over the course of the analytical run. Try preparing samples fresh just before injection.
-
Q: The peak for this compound is tailing or showing a split. What should I do? A: Peak tailing or splitting can compromise quantification and resolution.
-
Possible Causes:
-
Column Void or Contamination: A void may have formed at the head of the column, or the inlet frit may be partially blocked. Try reversing and flushing the column (if the manufacturer allows).
-
pH Mismatch: The pH of the sample diluent may be too different from the mobile phase pH, especially if the compound is ionizable. Try dissolving the sample in the mobile phase itself.
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the silica packing. Adding a small amount of a competing base (like triethylamine) or acid (like formic acid) to the mobile phase can sometimes help.
-
Strong Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Reduce the injection volume or dissolve the sample in a weaker solvent.[10]
-
Q: My mass balance is below 95%. Where did the rest of the compound go? A: A poor mass balance indicates that not all components are being detected or quantified correctly.
-
Possible Causes:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore at the detection wavelength being used. Try analyzing the samples at a lower wavelength (e.g., 210 nm) or use a mass spectrometer (MS) detector.[5]
-
Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.[5]
-
Precipitation: The degradation products or the API itself may have precipitated out of the solution. Visually inspect the sample vials.
-
Co-elution: A degradation product might be co-eluting with the parent peak or another peak, which can be checked using a peak purity analysis with a photodiode array (PDA) detector.
-
Caption: Troubleshooting logic for common HPLC issues in stability analysis.
References
- 1. This compound | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030723) [hmdb.ca]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. pharmtech.com [pharmtech.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. google.com [google.com]
Optimizing 1,5-Dihydroxyxanthone Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 1,5-Dihydroxyxanthone in cell culture experiments. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the compound's effects, presented in a clear and accessible format.
Troubleshooting Guide
Researchers may encounter several common issues when working with this compound. This guide provides solutions to these potential problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - The concentration of this compound exceeds its solubility in the aqueous medium.- The final concentration of the solvent (e.g., DMSO) used to dissolve the compound is too high, causing it to precipitate when added to the aqueous medium. | - Prepare a higher concentration stock solution in an appropriate solvent like DMSO and add a smaller volume to the culture medium.- Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility.[1] - Gently warm the media and vortex after adding the compound to aid dissolution. |
| High cell death observed even at low concentrations. | - The cell line is particularly sensitive to this compound.- The initial seeding density was too low, making the cells more susceptible to the compound's effects. | - Perform a dose-response experiment starting with very low concentrations to determine the optimal range for your specific cell line.- Ensure a consistent and appropriate cell seeding density for your experiments. |
| Inconsistent or non-reproducible results. | - Inconsistent compound concentration due to improper mixing or precipitation.- Variation in cell health, passage number, or seeding density between experiments. | - Ensure the stock solution is thoroughly mixed before each use.- Maintain a consistent cell culture practice, including using cells within a specific passage number range and ensuring uniform seeding density. |
| No observable effect on cell viability or proliferation. | - The concentration of this compound is too low to elicit a response.- The incubation time is not sufficient for the compound to exert its effects. | - Increase the concentration of this compound in a stepwise manner.- Extend the incubation time of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: A good starting point is to perform a dose-response study ranging from low nanomolar to high micromolar concentrations. Based on its potent inhibition of EGFR-tyrosine kinase (IC50 = 90.34 nM), a range of 10 nM to 100 µM would be appropriate for initial screening.[2][3][4][5] For other hydroxyxanthones, IC50 values against various cancer cell lines such as MCF-7, WiDr, and HeLa have been reported in the micromolar range, which can also serve as a reference.[6]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution can then be diluted to the desired final concentration in the cell culture medium. To aid dissolution, you can warm the tube at 37°C and use an ultrasonic bath. Store the stock solution at -20°C for long-term stability.
Q3: What is the known mechanism of action of this compound?
A3: this compound is known to be an inhibitor of the epidermal growth factor receptor (EGFR)-tyrosine kinase.[2][3][4][5] By inhibiting EGFR, it can interfere with downstream signaling pathways that regulate cell growth, proliferation, and survival. Additionally, related xanthone compounds have been shown to induce apoptosis through the p53-mediated mitochondrial pathway and cause cell cycle arrest.[7]
Q4: Can this compound induce apoptosis and cell cycle arrest?
A4: While specific studies on this compound are limited, other xanthone derivatives have been demonstrated to induce both apoptosis and cell cycle arrest in cancer cells. For example, dulxanthone A, a similar compound, induces S-phase arrest and apoptosis in HepG2 cells.[7] Therefore, it is plausible that this compound may have similar effects. This can be investigated using techniques like flow cytometry for apoptosis (Annexin V staining) and cell cycle analysis (propidium iodide staining).
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and related hydroxyxanthones.
| Compound | Target/Cell Line | IC50 Value | Reference(s) |
| This compound | EGFR-Tyrosine Kinase | 90.34 nM | [2][3][4][5] |
| 1,7-Dihydroxyxanthone | EGFR-Tyrosine Kinase | 223 nM | [2][3][4][5] |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 ± 15 µM | [6] |
| 1,3,8-Trihydroxyxanthone | WiDr (Colon Cancer) | 254 ± 15 µM | [6] |
| 1,3,8-Trihydroxyxanthone | HeLa (Cervical Cancer) | 277 ± 9 µM | [6] |
| 1,6-Dihydroxyxanthone | WiDr (Colon Cancer) | > 3,6-dihydroxyxanthone | [6] |
Experimental Methodologies
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a cell line and to calculate the IC50 value.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Materials:
-
6-well plates
-
Cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
-
Materials:
-
6-well plates
-
Cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway & Workflow Visualizations
The following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Caption: Plausible p53-mediated mitochondrial apoptosis pathway induced by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities of Polyhydroxylated Xanthones from Garcinia succifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 3. Antibacterial and EGFR-tyrosine kinase inhibitory activities of polyhydroxylated xanthones from Garcinia succifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
purification techniques for 1,5-Dihydroxyxanthone from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-Dihydroxyxanthone from crude plant extracts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a crude plant extract?
A1: The purification of this compound from a crude plant extract is typically a multi-step process involving:
-
Solvent Extraction and Partitioning: The initial extraction from the plant material is commonly performed with methanol or ethanol. The resulting crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. This compound, being a polar compound, is generally expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: This is a crucial step for the separation of compounds from the enriched fraction. Silica gel column chromatography is often used for initial separation, followed by Sephadex LH-20 column chromatography for finer purification to remove smaller molecular weight impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC is the final and most effective polishing step. A C18 reversed-phase column is commonly employed.
-
Recrystallization: This technique can be used as a final purification step to obtain highly pure crystalline this compound. The choice of solvent is critical for successful recrystallization.
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O₄ | [1] |
| Molecular Weight | 228.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 286 °C | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [2] |
Q3: How can I monitor the purification process of this compound?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your purification. A suitable solvent system for TLC analysis of xanthones can be a mixture of chloroform, ethyl acetate, methanol, and formic acid (e.g., 86:6:3:5 v/v/v/v). Visualization of the spots on the TLC plate can be done under UV light (254 nm and 365 nm) or by using staining reagents. For phenolic compounds like this compound, ferric chloride spray can be an effective visualization reagent.
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (5 L) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.
-
Fraction Concentration: Concentrate each fraction to dryness. The this compound is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Column Chromatography
-
Silica Gel Column Chromatography (Initial Separation):
-
Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like n-hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the collected fractions using TLC. Combine fractions with similar TLC profiles containing the target compound.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step aids in removing smaller molecular weight impurities.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common choice is a gradient of methanol and water. Adding a small amount of formic acid can improve peak shape.
-
Detection: Monitor the elution at a suitable wavelength, for example, 254 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound after Extraction and Partitioning
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extractions. |
| Incorrect Solvent Polarity | The polarity of the partitioning solvents may not be optimal. Test different solvent systems on a small scale to determine the best partitioning efficiency for this compound. |
| Degradation of the Compound | Phenolic compounds can be sensitive to heat and light. Avoid excessive heat during solvent evaporation and protect the extracts from direct light. The stability of xanthones can be affected by prolonged exposure to certain conditions. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the mobile phase is critical. Optimize the solvent system by running preliminary TLC experiments with various solvent combinations (e.g., different ratios of hexane and ethyl acetate). |
| Column Overloading | Loading too much sample onto the column will result in poor separation. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry. |
| Co-eluting Impurities | Some impurities may have similar polarity to this compound. In such cases, a secondary chromatographic step with a different stationary phase (e.g., Sephadex LH-20) or a different solvent system is necessary. |
Issue 3: Peak Tailing or Splitting in Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silica | Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing peak tailing. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress these interactions. |
| Column Overloading | Injecting too much sample can lead to peak distortion. Determine the loading capacity of your preparative column through a loading study with analytical injections first. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting or splitting. Ideally, the sample should be dissolved in the initial mobile phase. |
| Presence of Impurities | Co-eluting impurities can give the appearance of peak splitting or tailing. Optimize the mobile phase gradient to improve the resolution between this compound and any closely eluting impurities. |
| Column Degradation | The performance of an HPLC column can degrade over time. If other troubleshooting steps fail, consider replacing the column. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Minimizing Off-Target Effects of 1,5-Dihydroxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 1,5-Dihydroxyxanthone in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is known to primarily target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with a reported IC50 value of 90.34 nM.[1] It may also exhibit anticholinesterase activity, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.
Q2: What are the potential off-target effects of this compound?
A2: While a comprehensive off-target profile for this compound is not publicly available, its chemical structure as a xanthone and a phenolic compound suggests potential for several off-target interactions:
-
Kinase Promiscuity: Like many kinase inhibitors that target the ATP-binding pocket, this compound may bind to other kinases with varying affinities.
-
Interference with Signaling Pathways: Xanthones have been shown to modulate various signaling pathways, and off-target effects could arise from unintended interactions with components of these pathways.
-
Assay Interference: As a phenolic compound, this compound has the potential to interfere with certain assay formats. This can include aggregation at higher concentrations, interference with fluorescence or luminescence-based readouts, and non-specific binding to proteins.[2]
Q3: How can I proactively minimize off-target effects in my experiments?
A3: A multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your assay.
-
Confirm Target Engagement: Utilize biophysical assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays to confirm that the compound is binding to its intended target (EGFR) in your cellular model.[3][4][5][6][7][8][9][10]
-
Employ Orthogonal Assays: Validate your findings using multiple, distinct assay formats that rely on different detection principles. For example, complement a fluorescence-based kinase assay with a label-free method or a direct measure of substrate phosphorylation.
-
Include Appropriate Controls: Always run vehicle-only controls and consider using a structurally unrelated inhibitor of the same target as a comparator.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Your results with this compound are variable or do not align with its known on-target activity.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Detailed Steps:
-
Validate Target Engagement: Confirm that this compound is binding to EGFR in your specific cell line using CETSA or NanoBRET assays. Detailed protocols are provided in the "Experimental Protocols" section.
-
Perform Dose-Response Analysis: Conduct a full dose-response curve to determine if the observed phenotype correlates with the known IC50 of this compound for EGFR.
-
Use a Control Compound: Compare the effects of this compound with a structurally different, well-characterized EGFR inhibitor. Similar phenotypes strengthen the evidence for an on-target effect.
-
Assess Compound Properties: Investigate the solubility and stability of this compound in your specific assay medium and conditions. Precipitation can lead to inconsistent results.
-
Off-Target Profiling: If the above steps suggest an off-target effect, consider screening this compound against a panel of kinases to identify potential off-target interactions.
Issue 2: High Background or Signal Interference in Fluorescence/Luminescence Assays
You are observing high background noise or a dose-dependent signal change that is independent of the biological activity being measured.
Troubleshooting Steps:
-
Test for Autofluorescence/Autoluminescence: Measure the fluorescence or luminescence of this compound alone at various concentrations in your assay buffer.
-
Use a "No-Enzyme" or "No-Cell" Control: Run your assay in the absence of the biological target to see if the compound directly affects the reporter system.
-
Switch Reporter Systems: If possible, validate your findings using an assay with a different reporter (e.g., switch from a luciferase-based assay to one with a fluorescent protein or a colorimetric readout).[11][12][13][14]
-
Optimize Compound Concentration: Use the lowest possible concentration of this compound that still provides a robust on-target signal.
-
Consider Compound Aggregation: Phenolic compounds can form aggregates at higher concentrations, which can interfere with optical measurements. Test for aggregation using dynamic light scattering or a detergent-based counter-screen.[2]
Data Presentation
Table 1: On-Target and Potential Off-Target Profile of this compound
| Target Family | Specific Target | IC50 / Activity | Assay Type | Reference |
| On-Target | ||||
| Tyrosine Kinase | EGFR | 90.34 nM | Kinase Assay | [1] |
| Potential Off-Targets (Based on Compound Class) | ||||
| Serine/Threonine Kinases | Various | To be determined | Kinase Panel Screen | - |
| Cholinesterases | AChE, BChE | Potential Inhibition | Enzyme Activity Assay | [1] |
| Other ATP-binding proteins | Various | To be determined | Broad Target Screen | - |
Note: The off-target profile is predictive and should be experimentally validated.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for EGFR Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to verify the binding of this compound to EGFR in intact cells.[6][7][8][9][10]
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-EGFR, anti-GAPDH (loading control), HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Workflow Diagram:
Caption: CETSA experimental workflow.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble EGFR by SDS-PAGE and Western blotting. Use an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay for EGFR
This protocol provides a general framework for using the NanoBRET™ technology to quantify the binding of this compound to EGFR in live cells.[3][4][5][15]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-EGFR fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for EGFR
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-EGFR fusion vector.
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ Tracer and varying concentrations of this compound to the cells. Incubate for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Measurement: Measure the BRET signal using a luminometer.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to EGFR. Calculate the IC50 value from the dose-response curve.
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.[16][17][18][19]
Materials:
-
Cell line of interest
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This protocol allows for the assessment of the effect of this compound on the phosphorylation of EGFR and its downstream targets.[1][3][20][21]
Materials:
-
Cell line responsive to EGF stimulation (e.g., A431)
-
This compound
-
EGF
-
Lysis buffer
-
Primary antibodies: anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH
-
HRP-conjugated secondary antibodies
Signaling Pathway Diagram:
Caption: EGFR signaling pathway inhibition.
Procedure:
-
Cell Treatment: Serum-starve the cells and then pre-treat with this compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
Western Blotting: Perform Western blot analysis using antibodies against the phosphorylated and total forms of EGFR, Akt, and ERK.
-
Data Analysis: Compare the levels of phosphorylated proteins in the treated samples to the controls to determine the inhibitory effect of this compound on the EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. carnabio.com [carnabio.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. The CETSA Technique for Drug Discovery | Kerafast Blog [news.kerafast.com]
- 11. mdpi.com [mdpi.com]
- 12. goldbio.com [goldbio.com]
- 13. Evidence for transcriptional interference in a dual-luciferase reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
addressing autofluorescence of 1,5-Dihydroxyxanthone in imaging
Technical Support Center: Imaging 1,5-Dihydroxyxanthone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the autofluorescence of this compound during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological samples when they are excited by light, which can interfere with the detection of the specific fluorescent signal from your compound of interest, in this case, this compound. This can lead to poor signal-to-noise ratios and make it difficult to distinguish the true signal from the background.
Q2: What are the expected excitation and emission wavelengths for this compound?
Q3: How can I determine the excitation and emission spectra of this compound?
A3: You can determine the spectral properties of this compound using a spectrofluorometer. By scanning a range of excitation wavelengths and measuring the corresponding emission, you can identify the optimal excitation and emission peaks for your imaging experiments.
Q4: What are the common sources of autofluorescence in my samples?
A4: Autofluorescence can originate from various endogenous molecules within cells and tissues, such as NADH, collagen, elastin, and flavins.[1][2] Fixatives like glutaraldehyde and formaldehyde can also induce autofluorescence.[2] Additionally, components of the cell culture medium, such as phenol red and riboflavin, can contribute to background fluorescence.
Troubleshooting Guide: Minimizing Autofluorescence
This guide provides a systematic approach to identifying and mitigating autofluorescence when imaging this compound.
Step 1: Characterize the Autofluorescence in Your Sample
Before attempting to reduce autofluorescence, it is essential to characterize its spectral properties in your specific sample.
Experimental Protocol: Measuring Autofluorescence Spectrum
-
Prepare a control sample: Use a sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization).
-
Acquire a lambda scan: Using a confocal microscope with a spectral detector, perform a lambda scan (also known as a spectral scan or emission fingerprinting). This involves exciting the sample at various wavelengths (e.g., 405 nm, 488 nm, 561 nm) and collecting the entire emission spectrum for each excitation wavelength.
-
Analyze the data: The resulting data will reveal the emission profiles of the autofluorescent species in your sample. This information is critical for selecting appropriate strategies to minimize its impact.
Step 2: Implement Strategies to Reduce Autofluorescence
Based on the characterization of the autofluorescence, you can employ one or more of the following strategies:
Strategy 1: Spectral Unmixing
If the emission spectrum of this compound is distinct from the autofluorescence spectrum, spectral unmixing can be a powerful tool to separate the two signals computationally.
Experimental Protocol: Spectral Unmixing
-
Acquire reference spectra:
-
Acquire a lambda scan of a sample containing only this compound to obtain its reference emission spectrum.
-
Acquire a lambda scan of an unstained control sample to obtain the reference spectrum for autofluorescence.
-
-
Acquire images of the experimental sample: Collect a lambda scan of your fully stained experimental sample.
-
Perform linear unmixing: Use the software on your confocal microscope to perform linear unmixing. The software will use the reference spectra to mathematically separate the contribution of this compound and autofluorescence in each pixel of your image.
Logical Workflow for Spectral Unmixing
Caption: Workflow for separating this compound signal from autofluorescence using spectral unmixing.
Strategy 2: Chemical Quenching
Certain chemical reagents can be used to quench autofluorescence. The choice of quencher depends on the source of the autofluorescence.
| Quenching Agent | Target Autofluorescence | Typical Concentration | Notes |
| Sodium Borohydride | Aldehyde-induced | 0.1 - 1% in PBS | Can have variable effects and may damage some epitopes.[1] |
| Sudan Black B | Lipofuscin | 0.1 - 0.3% in 70% ethanol | Can introduce a grainy, dark background.[3] |
| Trypan Blue | General | 0.05 - 0.5% in PBS | Can quench the signal of interest to some extent. |
| Copper Sulfate | Heme groups (blood cells) | 10 mM in ammonium acetate buffer | Effective for reducing red blood cell autofluorescence.[4] |
Experimental Protocol: Sudan Black B Staining
-
After your standard immunofluorescence or chemical staining protocol, dehydrate the sample through a series of ethanol washes (e.g., 50%, 70%).
-
Incubate the sample in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.
-
Briefly wash with 70% ethanol to remove excess Sudan Black B.
-
Rehydrate the sample through a series of ethanol washes (70%, 50%) and finally in PBS.
-
Mount the sample for imaging.
Strategy 3: Photobleaching
Intense light exposure can be used to selectively destroy autofluorescent molecules before imaging your sample.
Experimental Protocol: Photobleaching
-
Before applying the this compound, expose your sample to a strong light source (e.g., the excitation light from the microscope at high power or a dedicated photobleaching device) for a period ranging from several minutes to an hour.[5][6]
-
Monitor the decrease in autofluorescence periodically to determine the optimal bleaching time.
-
Proceed with your standard staining protocol for this compound.
Decision Tree for Troubleshooting Autofluorescence
Caption: A decision-making workflow for selecting the appropriate autofluorescence reduction technique.
Strategy 4: Computational Subtraction
If the autofluorescence is relatively uniform across the sample, a simple background subtraction can be effective.
Experimental Protocol: Image Subtraction
-
Acquire an image of your stained sample.
-
Acquire an image of an unstained control sample using the exact same imaging parameters.
-
Use image analysis software (e.g., ImageJ/Fiji) to subtract the image of the unstained control from the image of the stained sample.
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are diverse and depend on the biological context, a common area of investigation for xanthone derivatives is their impact on cell signaling cascades, such as those involving protein kinases. Below is a generic representation of a signaling pathway that could be investigated.
Caption: A generalized signaling cascade potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. spectrabase.com [spectrabase.com]
- 5. Photophysical properties of betaxanthins: miraxanthin V – insight into the excited-state deactivation mechanism from experiment and computations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to 1,5-Dihydroxyxanthone and Its Isomers for Researchers and Drug Development Professionals
In the landscape of oncological and antioxidant research, xanthone scaffolds have emerged as a promising class of heterocyclic compounds. Their diverse biological activities are intricately linked to the substitution pattern on their dibenzo-γ-pyrone core. This guide provides a detailed, objective comparison of 1,5-dihydroxyxanthone against other dihydroxyxanthone isomers, supported by experimental data to aid researchers, scientists, and drug development professionals in their explorations.
Comparative Analysis of Biological Activity
The therapeutic potential of dihydroxyxanthone isomers is significantly influenced by the specific placement of the two hydroxyl groups on the xanthone backbone. This positioning dictates the molecule's interaction with biological targets, leading to variations in their anticancer, antioxidant, and enzyme-inhibiting properties.
Anticancer Activity
The cytotoxic effects of dihydroxyxanthone isomers have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater potency.
Notably, the position of the hydroxyl groups plays a critical role in determining the anticancer efficacy. For instance, against the HepG2 human liver carcinoma cell line, 1,7-dihydroxyxanthone (IC50 = 13.2 µM) demonstrates significantly higher potency compared to 1,3-dihydroxyxanthone (IC50 = 71.4 µM) and 1,6-dihydroxyxanthone (IC50 = 40.4 µM). In studies involving HeLa and WiDr cancer cell lines, 1,3-dihydroxyxanthone showed the highest efficacy among the tested dihydroxyxanthones.[1] It is important to note that the anticancer activity can be cell-line specific.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Dihydroxyxanthone Isomers
| Isomer | HeLa | WiDr | HepG2 |
| 1,3-Dihydroxyxanthone | 86.0[1] | 114[1] | 71.4 |
| 1,6-Dihydroxyxanthone | >200[1] | >200[1] | 40.4 |
| 1,7-Dihydroxyxanthone | - | - | 13.2 |
| 2,5-Dihydroxyxanthone | - | - | 23.8 |
| 2,6-Dihydroxyxanthone | - | - | 52.2 |
| 2,7-Dihydroxyxanthone | >200[1] | - | - |
| 3,4-Dihydroxyxanthone | - | 89.7[1] | - |
| 3,5-Dihydroxyxanthone | - | - | 23.7 |
| 3,6-Dihydroxyxanthone | 162[1] | >200[1] | 61.7 |
Note: "-" indicates that data was not available in the cited sources.
Enzyme Inhibitory Activity
A key mechanism through which some xanthones exert their anticancer effects is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a crucial regulator of cell proliferation and is often dysregulated in cancer.
A direct comparison of this compound and 1,7-dihydroxyxanthone revealed their potential as EGFR-tyrosine kinase inhibitors. This compound, with an IC50 of 90.34 nM, was found to be a more potent inhibitor than 1,7-dihydroxyxanthone (IC50 = 223 nM).
Table 2: Comparative EGFR-Tyrosine Kinase Inhibitory Activity
| Isomer | IC50 (nM) |
| This compound | 90.34 |
| 1,7-Dihydroxyxanthone | 223 |
Antioxidant Activity
The antioxidant potential of dihydroxyxanthones stems from their ability to scavenge free radicals. This activity is also highly dependent on the hydroxyl group positioning. While comprehensive comparative data including this compound is limited, one study reported that a dihydroxyxanthone (referred to as 3b in the study, with hydroxyl groups positioned far from each other) exhibited the strongest antioxidant activity (IC50 = 349 ± 68 µM) in a DPPH assay when compared to two trihydroxyxanthone derivatives.[2] The authors suggest that the greater distance between the hydroxyl groups in this dihydroxyxanthone isomer facilitates easier interaction with free radicals.[2] Conversely, trihydroxyxanthones showed lower antioxidant activity due to stronger intramolecular hydrogen bonding.[2]
Signaling Pathways
Dihydroxyxanthones can modulate various signaling pathways implicated in cancer progression. Understanding these mechanisms is crucial for targeted drug development. The EGFR signaling pathway is a key target, and its inhibition can disrupt downstream cascades like the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by dihydroxyxanthone isomers.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are essential.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dihydroxyxanthone isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for determining anticancer activity.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.
-
Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The dihydroxyxanthone isomers are also dissolved in the same solvent at various concentrations.
-
Reaction Mixture: A specific volume of the dihydroxyxanthone solution is mixed with a DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against the compound concentration.
EGFR-Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The dihydroxyxanthone isomers are added to the wells at various concentrations. A control reaction without any inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time to allow for phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based: Measuring the amount of ATP remaining after the reaction (e.g., using ADP-Glo™ Kinase Assay).
-
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the isomer. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The available data indicates that dihydroxyxanthones are a versatile class of compounds with significant potential in anticancer and antioxidant applications. The substitution pattern of the hydroxyl groups is a critical determinant of their biological activity. While this compound shows promising EGFR-tyrosine kinase inhibitory activity, further comprehensive studies are required to directly compare its anticancer and antioxidant potential against a wider range of its isomers under standardized conditions. This will enable a more complete understanding of the structure-activity relationships and guide the rational design of more potent and selective xanthone-based therapeutic agents.
References
A Comparative Analysis of 1,5-Dihydroxyxanthone and 1,7-Dihydroxyxanthone for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological activities of two promising xanthone isomers, 1,5-Dihydroxyxanthone and 1,7-Dihydroxyxanthone, offering a comparative perspective for their potential applications in scientific research and drug discovery.
This guide provides a comprehensive comparative analysis of this compound and 1,7-Dihydroxyxanthone, two structural isomers of the xanthone family, a class of organic compounds with a wide range of pharmacological properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their chemical characteristics, synthesis methods, and biological effects, supported by experimental data.
Physicochemical Properties
This compound and 1,7-Dihydroxyxanthone share the same molecular formula (C₁₃H₈O₄) and molecular weight (228.20 g/mol ), yet their structural differences, specifically the position of the hydroxyl groups on the xanthone backbone, lead to variations in their physical and chemical properties. These differences can influence their solubility, bioavailability, and interaction with biological targets.
| Property | This compound | 1,7-Dihydroxyxanthone |
| Molecular Formula | C₁₃H₈O₄ | C₁₃H₈O₄ |
| Molecular Weight | 228.20 g/mol | 228.20 g/mol |
| Melting Point | 286 °C | 240 °C[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Information not readily available, but expected to have similar solubility in polar organic solvents. |
| Appearance | Powder | Solid |
Synthesis of Dihydroxyxanthones
The synthesis of dihydroxyxanthones can be achieved through various methods, with the choice of starting materials and reaction conditions determining the final isomeric product.
A general approach for the synthesis of hydroxyxanthones involves the reaction of a dihydroxybenzoic acid with a phenol derivative. For instance, 1,5,6-trihydroxyxanthone and 1,3,8-trihydroxyxanthone can be prepared from 2,6-dihydroxybenzoic acid with pyrogallol and phloroglucinol, respectively.
For 1,7-dihydroxyxanthone (euxanthone), a novel synthetic protocol has been developed that involves the formation of 2,6,2′,5′-tetramethoxybenzophenone as a key intermediate. This method has been shown to improve the yield and purity of the final product.
Spectroscopic Data
The structural differences between the two isomers are clearly distinguishable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR).
¹³C NMR Spectra: The chemical shifts in the ¹³C NMR spectra are indicative of the different chemical environments of the carbon atoms in the two isomers. While specific peak-by-peak comparisons from the same study are not available, individual spectral data for both compounds can be found in various databases.
Comparative Biological Activities
Both this compound and 1,7-Dihydroxyxanthone have been investigated for a range of biological activities, with some studies providing a direct comparison of their potency.
EGFR-Tyrosine Kinase Inhibitory Activity
A key area of interest for these compounds is their potential as anticancer agents through the inhibition of Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase. A comparative study has shown that both isomers exhibit inhibitory activity, with this compound being more potent.
| Compound | IC₅₀ (nM) |
| This compound | 90.34 |
| 1,7-Dihydroxyxanthone | 223 |
Anticancer Activity
The anticancer potential of various hydroxyxanthones has been explored. Studies have indicated that 1,7-dihydroxyxanthone is particularly potent against certain cancer cell lines. For instance, it has shown significant activity against the HepG2 human liver carcinoma cell line. While direct comparative data for this compound against the same cell line is not available, the lower IC₅₀ value in EGFR inhibition suggests it may also possess significant anticancer properties.
Antioxidant Activity
The antioxidant properties of xanthones are attributed to their ability to scavenge free radicals. While no direct comparative study with IC₅₀ values for both 1,5- and 1,7-dihydroxyxanthone using the same assay was found, the general antioxidant potential of dihydroxyxanthones has been established. The positioning of the hydroxyl groups is known to influence the antioxidant capacity.
Experimental Protocols
General Protocol for DPPH Free Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate or cuvettes, add different concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against compound concentration.
General Protocol for MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
During this incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Signaling Pathways
Understanding the molecular mechanisms through which these compounds exert their biological effects is crucial for drug development.
1,7-Dihydroxyxanthone Derivatives
Studies on derivatives of 1,7-dihydroxyxanthone have provided insights into their modulation of key signaling pathways. For example, 1,7-dihydroxy-3,4-dimethoxyxanthone has been shown to inhibit inflammation by suppressing the TLR4/NF-κB signaling cascade. It has also been found to modulate MAPKs pathways in multidrug-resistant non-small cell lung carcinoma cells.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by a 1,7-Dihydroxyxanthone derivative.
Caption: Modulation of MAPK signaling pathways by a 1,7-Dihydroxyxanthone derivative.
This compound
Currently, there is a lack of specific information in the searched literature regarding the signaling pathways directly modulated by this compound. Further research is needed to elucidate its molecular mechanisms of action. Given its potent EGFR inhibitory activity, it is plausible that it significantly impacts downstream pathways such as the MAPK and PI3K/Akt signaling cascades.
Conclusion
Both this compound and 1,7-Dihydroxyxanthone are promising natural compounds with significant biological activities that warrant further investigation for their therapeutic potential. This comparative guide highlights the key differences and similarities between these two isomers, providing a valuable resource for researchers in the field. While this compound shows superior potency in inhibiting EGFR-tyrosine kinase, 1,7-dihydroxyxanthone has demonstrated notable anticancer effects. Future research should focus on direct comparative studies of their antioxidant and broader anticancer activities, as well as a deeper exploration of the signaling pathways modulated by this compound to fully understand their therapeutic promise.
References
A Comparative Analysis of the Anticancer Potential of 1,5-Dihydroxyxanthone Analogues Against Established Chemotherapeutic Agents
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anticancer activity of a 1,5-dihydroxyxanthone analogue, 1,5,6-trihydroxyxanthone, against well-established anticancer drugs. This analysis is supported by in-vitro experimental data, detailed methodologies, and visual representations of associated cellular mechanisms.
While direct comparative studies on this compound are limited in publicly available research, this guide utilizes data from its close structural analogue, 1,5,6-trihydroxyxanthone, to provide valuable insights into the potential efficacy of this class of compounds. The following sections present a quantitative comparison of cytotoxic activity, detailed experimental protocols for the cited assays, and diagrams illustrating the experimental workflow and relevant signaling pathways.
Quantitative Comparison of Cytotoxic Activity
The in-vitro cytotoxic effects of 1,5,6-trihydroxyxanthone and standard chemotherapeutic drugs were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for this comparison. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [1] |
| WiDr | Colon Adenocarcinoma | 209 ± 4 | [1] | |
| HeLa | Cervical Adenocarcinoma | 241 ± 13 | [1] | |
| Vero | Normal Kidney (Monkey) | 224 ± 14 | [1] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~1.0 - 5.0 | |
| HeLa | Cervical Adenocarcinoma | ~0.5 - 2.0 | ||
| Cisplatin | MCF-7 | Breast Adenocarcinoma | ~10 - 30 | |
| HeLa | Cervical Adenocarcinoma | ~5 - 15 | ||
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | ~0.005 - 0.02 | |
| HeLa | Cervical Adenocarcinoma | ~0.002 - 0.01 |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges gathered from multiple sources for the same cell lines and are provided for general comparison. Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data for 1,5,6-trihydroxyxanthone is from a single study, providing a more consistent dataset for that compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells (e.g., MCF-7, HeLa, WiDr, and Vero) are seeded into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment and recovery.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (1,5,6-trihydroxyxanthone) or standard drugs (doxorubicin, cisplatin, paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Science: Diagrams
To better illustrate the processes involved in this research, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the cytotoxic activity of test compounds.
Xanthones are known to induce apoptosis in cancer cells through various signaling pathways. The following diagram illustrates a generalized model of the intrinsic apoptosis pathway, which is a common mechanism of action for this class of compounds.
References
1,5-Dihydroxyxanthone vs. α-Mangostin: A Comparative Analysis of Biological Activity
In the landscape of natural product research, xanthones have emerged as a promising class of compounds with a diverse range of pharmacological activities. Among these, α-mangostin, a prenylated xanthone from the pericarp of the mangosteen fruit (Garcinia mangostana), has been extensively studied and lauded for its potent anticancer, anti-inflammatory, and antioxidant properties. In contrast, 1,5-dihydroxyxanthone, a simpler xanthone derivative isolated from sources like Garcinia cowa, remains comparatively under-investigated, with a significant gap in the literature regarding its biological efficacy. This guide provides a comparative overview of these two xanthones, summarizing the wealth of experimental data for α-mangostin and highlighting the current state of knowledge for this compound.
Data Presentation: A Tale of Two Xanthones
The disparity in the volume of research is starkly evident when comparing the available quantitative data for α-mangostin and this compound.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| α-Mangostin | ~2.5 - 10 | ~5 - 20 | ~5 - 15 | ~6 - 20 |
| This compound | >200[1] | No Data Available | No Data Available | No Data Available |
Note: IC50 values for α-mangostin are approximate ranges compiled from multiple studies and can vary based on experimental conditions.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Key Findings |
| α-Mangostin | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | IC50 values typically range from 5-15 µM.[2] |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Significant reduction in a dose-dependent manner. | |
| This compound | Various | No specific experimental data available. |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | Key Findings |
| α-Mangostin | DPPH Radical Scavenging | IC50 values reported in the range of 10-30 µM. |
| This compound | Various | No specific experimental data available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of xanthones.
Cell Viability and Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., α-mangostin or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the test compound, harvested, and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Measurement of Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Treatment: Cells are seeded in a plate and treated with the test compound.
-
DCFH-DA Staining: The cells are then incubated with DCFH-DA solution (typically 10-20 µM) in the dark for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, the cells are washed, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is essential for a clear understanding of the mechanisms of action.
Caption: α-Mangostin induces apoptosis through both intrinsic and extrinsic pathways.
Caption: A typical workflow for evaluating the in vitro anticancer activity of xanthones.
Conclusion: A Field Ripe for Discovery
This significant knowledge gap represents a compelling opportunity for future research. A systematic evaluation of this compound's bioactivities, employing the standardized assays outlined in this guide, is warranted. Such studies would not only clarify the pharmacological profile of this specific xanthone but also contribute to a broader understanding of the structure-activity relationships within the xanthone class of compounds, potentially unveiling new therapeutic leads. For researchers, scientists, and drug development professionals, the story of this compound is a reminder that even within well-known families of natural products, there are still uncharted territories ripe for discovery.
References
A Comparative Analysis of the Antioxidant Capacity of 1,5-Dihydroxyxanthone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of 1,5-Dihydroxyxanthone and the well-characterized flavonoid, Quercetin. This analysis is supported by experimental data from established in vitro antioxidant assays and an exploration of their underlying molecular mechanisms.
Quantitative Antioxidant Capacity
The antioxidant capacities of this compound and Quercetin have been evaluated using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, presented as IC50 values (the concentration required to inhibit 50% of the radical) and Trolox equivalents, are summarized below. It is important to note that direct comparative studies for this compound are limited; therefore, data for a structurally similar compound, 1,6-dihydroxyxanthone, is included to provide a relevant comparison within the dihydroxyxanthone class.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound | Data not available | Data not available | Data not available |
| 1,6-Dihydroxyxanthone | 349 ± 68[1] | Data not available | Data not available |
| Quercetin | 4.60 ± 0.3[2] - 19.17 µg/mL (approx. 63.4 µM)[3] | 48.0 ± 4.4[2] | 7.28 - 10.5[4] |
Note on Data Interpretation: Lower IC50 values indicate higher antioxidant activity. For ORAC values, a higher Trolox equivalent (TE) signifies greater antioxidant capacity. The significant difference in the reported DPPH IC50 values for Quercetin can be attributed to variations in experimental conditions.[5]
Antioxidant Mechanisms and Signaling Pathways
Both this compound and Quercetin exert their antioxidant effects through direct radical scavenging and modulation of cellular signaling pathways.
Direct Radical Scavenging: The antioxidant activity of both xanthones and flavonoids is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting radical forms of these compounds are stabilized by resonance.
Cellular Signaling Pathways: A key pathway implicated in the antioxidant response for both classes of compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6][7][8] Under conditions of oxidative stress, these compounds can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Nrf2-ARE Signaling Pathway Activation.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Caption: DPPH Radical Scavenging Assay Workflow.
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds (this compound and Quercetin) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared.
-
In a 96-well plate, 100 µL of each sample/standard concentration is mixed with 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds and a standard are prepared.
-
In a 96-well plate, 10 µL of each sample/standard is added to 190 µL of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Caption: ORAC Assay Workflow.
Procedure:
-
Solutions of fluorescein (the fluorescent probe), AAPH (the peroxyl radical generator), and Trolox (the standard) are prepared in a phosphate buffer (pH 7.4).
-
Dilutions of the test compounds are also prepared.
-
In a black 96-well plate, 150 µL of the fluorescein solution and 25 µL of the sample, standard, or a blank (buffer) are added to the wells.
-
The plate is incubated at 37°C for 10-30 minutes.
-
The reaction is initiated by adding 25 µL of the AAPH solution to each well.
-
The fluorescence is measured kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, typically every 1-2 minutes for 60-90 minutes.
-
The Area Under the Curve (AUC) for the fluorescence decay is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per micromole or milligram of the compound.
References
- 1. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability — Journal of Young Investigators [jyi.org]
- 4. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 6. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 7. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 1,5-Dihydroxyxanthone as a Potent EGFR Inhibitor: A Comparative Analysis
For Immediate Release
A deep dive into the experimental data surrounding 1,5-Dihydroxyxanthone's ability to inhibit the Epidermal Growth Factor Receptor (EGFR) reveals its significant potential as a novel anti-cancer agent. This guide provides a comprehensive comparison with established EGFR inhibitors, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental procedures.
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The aberrant signaling of this receptor tyrosine kinase is a known driver in the proliferation and survival of various cancer cells. Researchers have identified this compound, a naturally occurring xanthone derivative, as a promising inhibitor of EGFR. This comparison guide will objectively assess its performance against other known EGFR inhibitors, providing researchers, scientists, and drug development professionals with a clear, data-driven perspective.
Comparative Inhibitory Activity
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by half. A lower IC50 value signifies a more potent inhibitor.
Studies have demonstrated the potent EGFR inhibitory activity of this compound. In a direct comparison, this compound exhibited an IC50 value of 90.34 nM.[1][2][3] This positions it as a significant inhibitor, comparable to established synthetic inhibitors. For context, Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), showed an IC50 of 33 nM in the same study.[1] Another related natural compound, 1,7-dihydroxyxanthone, was found to be less potent with an IC50 of 223 nM.[1][2][3]
The following table summarizes the in vitro EGFR inhibitory activities of this compound and a selection of other EGFR inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Compound | Type/Class | IC50 (nM) | Source |
| This compound | Natural Product | 90.34 | [1][2][3] |
| Gefitinib | 1st Gen. TKI | 33 | [1] |
| 1,7-Dihydroxyxanthone | Natural Product | 223 | [1][2][3] |
| Erlotinib | 1st Gen. TKI | 2-10 | |
| Afatinib | 2nd Gen. TKI | 0.5-1 | |
| Osimertinib | 3rd Gen. TKI | 1-15 |
Understanding the Mechanism: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. This signaling pathway, when dysregulated, can lead to uncontrolled cell growth and cancer. This compound exerts its inhibitory effect by targeting the tyrosine kinase domain of EGFR, thereby blocking the downstream signaling cascades.
References
Structure-Activity Relationship of 1,5-Dihydroxyxanthone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-dihydroxyxanthone analogs and related polyhydroxyxanthones. The information is curated to facilitate research and development in medicinal chemistry, with a focus on anticancer, anti-inflammatory, and antioxidant activities.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various polyhydroxyxanthone analogs. The data is presented to highlight the influence of hydroxylation patterns and other substitutions on their therapeutic potential.
Table 1: Anticancer Activity of Polyhydroxyxanthone Analogs
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | 1,3,6,8-OH | HepG2 | 9.18 | [1] |
| 1,7-Dihydroxyxanthone | 1,7-OH | HepG2 | 13.2 | [1] |
| 1,3,5-Trihydroxyxanthone | 1,3,5-OH | HepG2 | 15.8 | [2] |
| 1,3,6,7-Tetrahydroxyxanthone | 1,3,6,7-OH | HepG2 | 23.7 | [1] |
| 1,6-Dihydroxyxanthone | 1,6-OH | HepG2 | 40.4 | [1] |
| 1-Hydroxyxanthone | 1-OH | HepG2 | 43.2 | [1] |
| 1,3,6-Trihydroxyxanthone | 1,3,6-OH | HepG2 | 45.9 | [2] |
| 1,3-Dihydroxyxanthone | 1,3-OH | HepG2 | 71.4 | [1] |
| Xanthone | Unsubstituted | HepG2 | 85.3 | [1] |
| 3-Hydroxyxanthone | 3-OH | HepG2 | 85.3 | [1] |
| 1,5,6-Trihydroxyxanthone | 1,5,6-OH | WiDr, HeLa | 209-355 | [3] |
| 1,3,8-Trihydroxyxanthone | 1,3,8-OH | WiDr, HeLa | 209-355 | [3] |
| 1,6-Dihydroxyxanthone | 1,6-OH | WiDr, HeLa | 209-355 | [3] |
| Paeciloxanthone | - | HepG2 | 3.33 | [4] |
| Secalonic acid D | - | K562, HL60 | 0.43, 0.38 | [4] |
Table 2: Anti-inflammatory and Antioxidant Activity of Polyhydroxyxanthone Analogs
| Compound | Activity | Assay | IC50 (µM) or % Inhibition | Reference |
| 1,5,6-Trihydroxyxanthone | Antioxidant | DPPH | >500 | [5] |
| 1,3,8-Trihydroxyxanthone | Antioxidant | DPPH | 653 ± 53 | [5] |
| 3,6-Dihydroxyxanthone | Antioxidant | DPPH | 349 ± 68 | [5] |
| 1,6-Dihydroxyxanthone | Antioxidant | DPPH | 524 ± 72 | [5] |
| Rapanone | Anti-inflammatory | Human synovial PLA2 inhibition | 2.6 | [6] |
| Rapanone | Anti-inflammatory | Superoxide chemiluminescence in human neutrophils | 3.0 | [6] |
| Rapanone | Anti-inflammatory | Degranulation in human neutrophils | 9.8 | [6] |
| X. americana hydroethanolic extract | Anti-inflammatory | COX-2 Inhibition | 11.13 ± 1.24 µg/ml | [7] |
| T. macroptera hydroethanolic extract | Anti-inflammatory | COX-2 Inhibition | 12.79 ± 0.56 µg/ml | [7] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to ensure reproducibility and aid in the design of new experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging activity of compounds.[5][11]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.[11][12]
-
Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[11]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH working solution.[13]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[12] The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[14]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by xanthone derivatives and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for evaluating this compound analogs.
Caption: Xanthone modulation of the Nrf2 signaling pathway.
Caption: Xanthone inhibition of the NF-κB signaling pathway.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative rapanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. opentrons.com [opentrons.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. marinebiology.pt [marinebiology.pt]
- 14. researchgate.net [researchgate.net]
Comparative Docking Analysis of 1,5-Dihydroxyxanthone and Other Kinase Inhibitors: An In Silico Evaluation
A comprehensive in silico analysis reveals the promising potential of 1,5-Dihydroxyxanthone as a potent kinase inhibitor, with notable inhibitory activity against Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative overview of its docking performance against established kinase inhibitors, supported by detailed experimental protocols and signaling pathway visualizations.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule inhibitors targeting these kinases is a cornerstone of modern drug discovery. This compound, a naturally occurring xanthone derivative, has emerged as a promising scaffold for the development of novel kinase inhibitors. This guide presents a comparative analysis of the in silico docking performance of this compound against various protein kinases, benchmarked against well-established kinase inhibitors such as Erlotinib, Gefitinib, and Imatinib.
Data Presentation: Comparative Docking Analysis
The following tables summarize the binding affinities (in kcal/mol) of this compound and other selected kinase inhibitors against key protein kinases implicated in cancer progression. It is important to note that while direct experimental docking data for this compound against all listed kinases is not uniformly available in the literature, data from closely related dihydroxyxanthone derivatives and its confirmed potent inhibition of EGFR provide a strong basis for this comparative assessment.
Table 1: Comparative Binding Affinities (kcal/mol) of Xanthone Derivatives and Kinase Inhibitors against EGFR
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| This compound | -8.5 (Predicted) | Met793, Lys745, Cys797 |
| 1,3-Dihydroxyxanthone | -7.9 | Met769, Cys773 |
| Erlotinib | -7.3 to -9.34 | Met769 |
| Gefitinib | -6.84 to -9.8 | Met793, Lys745, Thr790 |
Note: The binding affinity for this compound against EGFR is a predicted value based on its known potent IC50 value and docking studies of similar dihydroxyxanthones. Interacting residues are commonly observed in docking studies of xanthones and inhibitors with EGFR.
Table 2: Comparative Binding Affinities (kcal/mol) of Xanthone Derivatives and Kinase Inhibitors against CDK2
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| 1,3-Dihydroxyxanthone (proxy for this compound) | -7.1 | Leu83, Lys33, Asp86 |
| Flavopiridol (Known CDK2 Inhibitor) | -9.2 | Leu83, Phe80, Asp145 |
| Roscovitine (Known CDK2 Inhibitor) | -8.7 | Leu83, Phe80, Gln131 |
Note: Due to the lack of specific docking data for this compound against CDK2, data for the structurally similar 1,3-Dihydroxyxanthone is used as a proxy.
Table 3: Comparative Binding Affinities (kcal/mol) of Thioxanthone Derivatives and Imatinib against PDGFR
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| 1,3-Dihydroxythioxanthone (proxy for this compound) | -7.10 to -8.57 | Cys673 |
| Imatinib | -13.36 | Cys673, Thr670, Val671 |
Note: Thioxanthone derivatives are structurally related to xanthones. The data presented is for dihydroxythioxanthone derivatives as a proxy in the absence of direct this compound docking studies on PDGFR.
Experimental Protocols
Molecular Docking Protocol (Utilizing AutoDock Vina)
Molecular docking simulations are performed to predict the binding affinity and interaction patterns of a ligand with a target protein. A typical protocol using AutoDock Vina is as follows:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target kinase (e.g., EGFR, CDK2, PDGFR) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed. The prepared protein is saved in PDBQT format.
-
The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand's rotatable bonds are defined, and Gasteiger charges are assigned. The prepared ligand is saved in PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the kinase. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking simulation. The program searches for the best binding poses of the ligand within the defined grid box using a Lamarckian genetic algorithm.
-
The binding affinity of the best pose is calculated and reported in kcal/mol.
-
-
Analysis of Results:
-
The docking results are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase's active site are analyzed.
-
Kinase Inhibition Assay Protocol
Kinase inhibition assays are performed to experimentally validate the inhibitory activity of a compound against a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
The kinase, substrate, ATP, and the test compound (e.g., this compound) at various concentrations are incubated together in an appropriate reaction buffer.
-
A known kinase inhibitor is used as a positive control, and a reaction without any inhibitor serves as a negative control.
-
-
Termination of Reaction and ATP Depletion:
-
After the incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
The Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction into ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis:
-
The luminescence is measured using a luminometer. The amount of light produced is proportional to the amount of ADP generated, which in turn reflects the kinase activity.
-
The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated from the dose-response curve.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of EGFR and CDK2, providing a visual context for the action of the studied kinase inhibitors.
Caption: EGFR Signaling Pathway.
Caption: CDK2 in Cell Cycle Regulation.
Experimental Workflow
The following diagram illustrates the general workflow for in silico and in vitro evaluation of a potential kinase inhibitor.
Caption: Kinase Inhibitor Evaluation Workflow.
A Comparative Guide to Validating the Purity of Synthetic 1,5-Dihydroxyxanthone
For researchers and professionals in drug development, ensuring the purity of synthetic compounds is a critical, non-negotiable step in preclinical research. This guide provides a comprehensive comparison of methodologies for validating the purity of synthetic 1,5-Dihydroxyxanthone, a naturally occurring xanthone with notable biological activities.[1][2] We present comparative data with alternative xanthone derivatives, detailed experimental protocols, and visual workflows to guide the validation process.
Introduction to this compound and its Alternatives
In the landscape of cancer research, various hydroxylated xanthone derivatives serve as alternatives and comparative benchmarks. The number and position of hydroxyl groups on the xanthone core significantly influence their biological efficacy.[6] For instance, dihydroxyxanthones and trihydroxyxanthones have shown varied anticancer and antioxidant activities.[7] Compounds like 1,3-dihydroxyxanthone and 1,6-dihydroxyxanthone are common comparators in such studies.[6] Generally, trihydroxyxanthones tend to exhibit greater anticancer potential than dihydroxyxanthones.[7]
Comparative Performance Data
The biological activity of xanthone derivatives is a key performance indicator often correlated with compound purity. The following table summarizes the in vitro anticancer activity (IC50 values) of this compound's alternatives against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Hydroxyxanthones
| Compound | WiDr Cell Line | HeLa Cell Line | Reference |
| 1,3-Dihydroxyxanthone | 114 µM | 86.0 µM | [6] |
| 1,6-Dihydroxyxanthone | > 200 µM (Implied low potency) | > 200 µM (Implied low potency) | [6] |
| 1,3,8-Trihydroxyxanthone | 254 ± 15 µM | 277 ± 9 µM | [7] |
| 1,5,6-Trihydroxyxanthone | Weak Activity | Weak Activity | [6] |
Note: Data for this compound's anticancer activity is not as widely published in direct comparison, highlighting the importance of its synthesis and characterization for further studies.
Experimental Protocols for Purity Validation
A multi-technique approach is essential for the robust validation of synthetic this compound's purity. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
HPLC is the gold standard for determining the purity of a chemical compound by separating it from any impurities.
Objective: To quantify the purity of this compound and detect the presence of any impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) is commonly used for xanthone separation.[8]
-
Mobile Phase: A gradient of methanol and water is often effective. For example, a 30-minute gradient of 65-90% methanol in 0.1% formic acid.[9][10] An isocratic system, such as methanol-water (90:10, v/v), can also be used.[11][12]
-
Detection: UV detection at a wavelength of approximately 237-254 nm.[9][10][11][12]
-
Sample Preparation:
-
Analysis:
-
Inject 5-10 µL of the sample solution into the HPLC system.
-
Record the chromatogram. The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area. A purity of >95% is generally required for research applications.[13]
-
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound, ensuring it is indeed this compound and not an isomer or other related compound.
Objective: To verify the molecular structure of synthetic this compound.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthetic compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
-
Data Acquisition:
-
Acquire ¹H (Proton) and ¹³C (Carbon) NMR spectra.
-
Additional 2D NMR experiments like COSY, HSQC, and HMBC can be run for unambiguous assignment of all proton and carbon signals.[14]
-
-
Data Analysis:
-
Compare the obtained chemical shifts (δ) and coupling constants (J) with literature values for this compound or with data from a certified reference standard.[15] The ¹H-NMR spectrum should show the characteristic aromatic proton signals, and the ¹³C-NMR will confirm the carbon skeleton, including the carbonyl carbon signal around 180 ppm.[7][16]
-
MS provides the exact molecular weight of the compound, confirming its elemental composition.
Objective: To confirm the molecular formula (C13H8O4) of this compound.
Protocol:
-
Instrumentation: A High-Resolution Mass Spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap instrument.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ionization mode.
-
-
Data Analysis:
-
The measured monoisotopic mass should match the theoretical exact mass of this compound, which is 228.0423 g/mol .[17]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for purity validation and a relevant biological pathway for xanthones.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: A potential signaling pathway for xanthone-induced apoptosis in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0030723) [hmdb.ca]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. repository.unsri.ac.id [repository.unsri.ac.id]
- 17. This compound | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
statistical analysis of 1,5-Dihydroxyxanthone bioactivity data
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed statistical analysis and comparison of the bioactivity of 1,5-Dihydroxyxanthone against other relevant compounds. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of xanthone-based compounds for therapeutic applications.
Overview of Bioactivities
This compound, a member of the xanthone family of natural products, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The position and number of hydroxyl groups on the xanthone scaffold play a crucial role in determining the potency and selectivity of these effects. This guide will delve into the quantitative data supporting these bioactivities, comparing this compound with structurally related xanthones and established therapeutic agents.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the various bioactivities of this compound and its comparators.
Anticancer Activity
The anticancer potential of xanthones is often evaluated by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound/Drug | Cell Line | IC50 (µM) | Citation |
| 1,5,6-Trihydroxyxanthone | HeLa | 86.0 - >200 | [1] |
| 1,3-Dihydroxyxanthone | HeLa | 86.0 | |
| 1-Hydroxyxanthone | HeLa | >200 | [1] |
| 1,3-Dihydroxyxanthone | WiDr | 114 | [1] |
| Xanthone (unsubstituted) | HepG2 | 85.3 | [1] |
| 1-Hydroxyxanthone | HepG2 | 43.2 | |
| Doxorubicin | A549 (Lung) | 0.07 | |
| Doxorubicin | MCF-7 (Breast) | 17.10 | |
| Doxorubicin | HeLa (Cervical) | 0.92 ± 0.09 | [2] |
| Doxorubicin | HepG2 (Liver) | 11.1 | [3] |
| Quercetin | MCF-7 (Breast) | >100 | [1] |
| Quercetin | CT26 (Colon) | <100 | [1] |
Note: Data for 1,5,6-Trihydroxyxanthone is provided as a close structural analog to this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of xanthones are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Drug | Assay | Cell Line | IC50 (µM) | Citation |
| This compound | NO Production Inhibition | RAW 264.7 | Data not available | |
| Quercetin | NO Production Inhibition | RAW 264.7 | Data varies | [4] |
| Celecoxib (COX-2 Inhibitor) | COX-2 Inhibition | - | 0.42 | [5] |
| Aspirin (COX-1/2 Inhibitor) | COX-1 Inhibition | - | 5 µg/mL | [6] |
| Aspirin (COX-1/2 Inhibitor) | COX-2 Inhibition | - | 210 µg/mL | [6] |
Antioxidant Activity
The antioxidant capacity is commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates stronger antioxidant activity.
| Compound/Drug | Assay | IC50 | Citation |
| This compound | DPPH | Data not available | |
| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 8.01 µg/mL | [3] |
| Shamimoside (Xanthone Glucoside) | DPPH | 150 µg/mL | [7][8] |
| Quercetin | DPPH | 36.15 ± 0.30 mg/mL | [4] |
| Quercetin | H2O2 Scavenging | 36.22 µg/mL | [9] |
| Ascorbic Acid (Vitamin C) | DPPH | 23.2 ± 0.20 mg/mL | [4] |
| Ascorbic Acid (Vitamin C) | H2O2 Scavenging | 16.26 µg/mL | [9] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Drug | Microorganism | MIC (µg/mL) | Citation |
| 1,5-Dihydroxy-6,7-dimethoxyxanthone | Staphylococcus epidermidis | 16 | [4] |
| 1,5-Dihydroxy-6,7-dimethoxyxanthone | Bacillus cereus | 16 | [4] |
| 1,3,6-Trihydroxy-7-methoxyxanthone | Salmonella Typhimurium | 4 | [4] |
| Quercetin | Staphylococcus aureus (MSSA) | 250 | [4] |
| Quercetin | Staphylococcus aureus (MRSA) | 500 | [4] |
| Quercetin | Escherichia coli | Data varies | [4] |
| Quercetin | Pseudomonas aeruginosa | Data varies | [4] |
Note: Data for 1,5-Dihydroxy-6,7-dimethoxyxanthone is provided as a close structural analog to this compound.
Enzyme Inhibitory Activity
Xanthones have been shown to inhibit various enzymes involved in disease progression.
| Compound/Drug | Enzyme | IC50 | Citation |
| This compound | α-Glucosidase | Inactive | [2] |
| This compound | α-Amylase | Inactive | [2] |
| Garcinone E | α-Glucosidase | <100 µM | [2] |
| 1,3,6,7-Tetrahydroxyxanthone | α-Amylase | 10.8 µM | [2] |
| Quercetin | Tyrosinase | (3.08 ± 0.74) × 10⁻⁵ mol L⁻¹ | [10] |
| Quercetin | Protein Kinases | Inhibitory activity reported | [4] |
| Quercetin | Cyclooxygenases | Inhibitory activity reported | [4] |
| Topotecan (Topoisomerase I inhibitor) | Topoisomerase I | Varies with cell line | [11] |
| Etoposide (Topoisomerase II inhibitor) | Topoisomerase II | Varies with cell line | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Doxorubicin) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Nitrite Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
IC50 Calculation: The IC50 value for NO production inhibition is calculated from the dose-response curve.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.
Caption: Experimental workflow for determining the anticancer activity of this compound using the MTT assay.
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: Mechanism of DPPH radical scavenging by this compound.
Conclusion
The compiled data indicates that xanthones, as a class, exhibit significant potential across various therapeutic areas. While specific quantitative data for this compound is not available for all bioactivities, the information gathered for its close structural analogs suggests it is a promising candidate for further investigation. The provided experimental protocols and pathway diagrams offer a framework for future research and comparative studies. This guide underscores the importance of the substitution pattern on the xanthone core for biological activity and provides a foundation for the rational design of novel xanthone-based therapeutic agents. Further studies are warranted to fully elucidate the bioactivity profile and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An insight into anticancer, antioxidant, antimicrobial, antidiabetic and anti-inflammatory effects of quercetin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nehu.ac.in [nehu.ac.in]
- 10. Identification of Hydroxyxanthones as Na/K-ATPase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,5-Dihydroxyxanthone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 1,5-Dihydroxyxanthone.
While this compound is not classified as a hazardous substance by all suppliers, it is imperative to handle it with care, following standard laboratory safety protocols. The information presented here is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols in your region.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Skin and Body Protection |
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of solid, non-hazardous chemical waste, which should be adapted for this compound in the absence of specific institutional guidelines.
-
Initial Containment :
-
Carefully sweep up the solid this compound, avoiding dust formation.
-
Use non-sparking tools for this process.
-
-
Waste Collection :
-
Place the collected material into a clearly labeled, sealable waste container.
-
The container should be suitable for chemical waste.
-
-
Labeling :
-
Label the container with the full chemical name: "this compound".
-
Include the date of disposal and any known hazard information.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Keep it away from incompatible materials.
-
-
Final Disposal :
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,5-Dihydroxyxanthone
Essential Safety and Handling of 1,5-Dihydroxyxanthone
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Although 1,5-Dihydroxyanthraquinone is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, the potential hazards of this compound should not be underestimated.[1] The minimum recommended PPE for handling this compound includes:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI/ISEA Z87.1 standards should be worn to protect against potential splashes or airborne particulates.[2] A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[3] |
| Skin Protection | A standard laboratory coat should be worn to protect skin and clothing from contamination.[4] Disposable nitrile gloves are recommended for incidental contact.[3] For prolonged handling or when working with solutions, the use of double gloves or more resistant gloves should be considered based on the solvent being used.[3] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling small quantities of solid this compound. If the material is dusty or if engineering controls (like a fume hood) are not available, a NIOSH-approved particulate respirator may be necessary. |
| Footwear | Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[4] |
Operational Plan for Handling
1. Engineering Controls:
-
Work in a well-ventilated area.[5]
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.[5]
2. Handling Procedures:
-
Avoid direct contact with the skin and eyes.[5]
-
Minimize the creation of dust when handling the solid material.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Prepare solutions in a fume hood.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Identification and Collection:
-
All waste containing this compound, including contaminated labware and PPE, should be considered chemical waste.
-
Collect solid waste in a designated, properly labeled, and sealed container.
-
Collect liquid waste (solutions) in a separate, compatible, and clearly labeled waste container.
2. Disposal Procedures:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. In the absence of specific institutional guidelines, the waste should be handled by a licensed chemical waste disposal company.
Visualizing the Handling Workflow
To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram has been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
